PhiKan 083 hydrochloride
Description
Properties
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWVUPURFWFRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Restoring Guardian of the Genome: A Technical Guide to the Mechanism of Action of PhiKan 083 Hydrochloride on p53-Y220C
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation in the DNA-binding domain of p53 creates a structurally unstable protein, rendering it inactive. This technical guide provides an in-depth analysis of PhiKan 083 hydrochloride, a small molecule stabilizer of the p53-Y220C mutant. We will explore its mechanism of action, from direct binding and stabilization to the downstream cellular consequences. This document details the experimental protocols for key assays and presents quantitative data in a structured format to facilitate understanding and further research in the field of p53 reactivation.
Introduction: The Challenge of the p53-Y220C Mutation
The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The Y220C mutation, one of the most common p53 mutations in cancer, results in a single amino acid substitution from tyrosine to cysteine at position 220. This seemingly minor change has profound structural consequences, creating a surface cavity that destabilizes the protein's DNA-binding domain.[1][2] This destabilization leads to a loss of p53's tumor-suppressive function, allowing cancer cells to proliferate unchecked.[3]
This compound: A Molecular Chaperone for Mutant p53
PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening as a promising candidate for stabilizing the p53-Y220C mutant.[4][5] Its hydrochloride salt is typically used in experimental settings to improve solubility.
Mechanism of Action: Direct Binding and Stabilization
PhiKan 083 acts as a molecular chaperone, directly binding to the surface cavity created by the Y220C mutation.[1][4] This binding event is crucial for its mechanism of action. Computational studies have shown that the Y220C mutation leads to the loss of five electrostatic interactions that normally stabilize the S7/S8 loop of the p53 protein.[1][4] PhiKan 083 compensates for this loss by establishing its own set of interactions within the cavity, including five electrostatic interactions and two hydrogen bonds with surrounding residues.[1] This restores the stability of the S7/S8 loop, preventing the structural fluctuations that lead to protein denaturation.[1][4]
The binding of PhiKan 083 to p53-Y220C has been quantified, showing a dissociation constant (Kd) in the range of 150 to 167 μM.[4][6] This interaction slows the thermal denaturation rate of the mutant protein, effectively rescuing its proper folding and function.[4]
dot
Caption: Destabilization of p53 by the Y220C mutation.
dot
Caption: Mechanism of action of PhiKan 083 on p53-Y220C.
Downstream Cellular Effects
By restoring the structural integrity of p53-Y220C, PhiKan 083 reactivates its ability to function as a transcription factor. This leads to the upregulation of p53 target genes, such as p21 and PUMA, which are involved in cell cycle arrest and apoptosis, respectively.[7][8]
Cellular studies have demonstrated that PhiKan 083 can reduce the viability of cancer cells harboring the p53-Y220C mutation.[9] For instance, treatment of engineered Ln229 glioblastoma cells with 125 μM PhiKan 083 for 48 hours resulted in a significant reduction in cell viability.[10] Furthermore, PhiKan 083 has been shown to enhance the pro-apoptotic activity of chemotherapeutic agents like doxorubicin.[4][9]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of PhiKan 083 with p53-Y220C and its cellular effects.
Table 1: Binding Affinity of PhiKan 083 for p53-Y220C
| Parameter | Value | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 167 μM | In vitro | [4][6] |
| Relative Binding Affinity (Kd) | 150 μM | Ln229 cells | [6][10] |
Table 2: Cellular Activity of PhiKan 083 in p53-Y220C Harboring Cells
| Assay | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Cell Viability | Engineered Ln229 variants | 125 μM | 48 hours | ~70 ± 5% reduction in cell viability | [10] |
| Pro-apoptotic Activity | Engineered Ln229 variants | 100 μM (in combination with 1 μM Doxorubicin) | - | Enhanced pro-apoptotic activity | [4][9] |
| IC50 | BxPC-3 | 43 μM | 72 hours | Antiproliferative activity |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protein Expression and Purification of p53 Core Domain (Y220C Mutant)
dot
Caption: Workflow for p53-Y220C protein expression and purification.
-
Vector Construction and Transformation: The cDNA encoding the human p53 core domain (residues 94-309) with the Y220C mutation is cloned into a suitable expression vector (e.g., pET-28a) containing an N-terminal His-tag. The plasmid is then transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. The starter culture is grown overnight and then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for an additional 4-6 hours at 30°C.
-
Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice, and the lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His-tagged p53-Y220C protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE, and the protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
Isothermal Titration Calorimetry (ITC)
dot
Caption: Workflow for Isothermal Titration Calorimetry.
-
Sample Preparation: Purified p53-Y220C protein and this compound are dialyzed extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT) to ensure no buffer mismatch. The final concentrations are accurately determined.
-
ITC Experiment: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C). The sample cell is filled with the p53-Y220C solution (e.g., 20-50 µM), and the injection syringe is filled with the PhiKan 083 solution (e.g., 200-500 µM).
-
Titration and Data Acquisition: A series of small injections (e.g., 2-5 µL) of the PhiKan 083 solution are made into the sample cell containing the p53-Y220C protein. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to obtain the heat change per injection. A binding isotherm is generated by plotting the heat change against the molar ratio of PhiKan 083 to p53-Y220C. The data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of binding (n).
Cell Viability Assay (CellTiter-Glo®)
dot
Caption: Workflow for CellTiter-Glo® Cell Viability Assay.
-
Cell Seeding: Cells harboring the p53-Y220C mutation (e.g., engineered Ln229 or BxPC-3) are seeded into a 96-well white-walled plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: The plate is equilibrated to room temperature for 30 minutes. An equal volume of CellTiter-Glo® reagent is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Measurement and Analysis: The luminescence is measured using a plate-reading luminometer. The relative cell viability is calculated by normalizing the luminescence signal of the treated wells to that of the vehicle-treated control wells.
Western Blotting for p53 and Downstream Targets
-
Cell Lysis and Protein Quantification: After treatment with PhiKan 083, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic strategy for cancers harboring the p53-Y220C mutation. Its ability to directly bind to and stabilize the mutant p53 protein, thereby restoring its tumor-suppressive functions, has been well-documented. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. Further research and development of PhiKan 083 and similar compounds may lead to novel and effective treatments for a significant subset of cancer patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OUH - Protocols [ous-research.no]
- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medicine.tulane.edu [medicine.tulane.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
PhiKan 083: A Technical Guide to its Binding Affinity and Mechanism of Action on Mutant p53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the small molecule PhiKan 083 to the mutant tumor suppressor protein p53. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the quantitative binding data, the experimental methods used for its determination, and the downstream cellular consequences of this interaction.
Introduction: The Challenge of Mutant p53 in Cancer
The p53 protein, often termed the "guardian of the genome," plays a critical role in preventing cancer formation by controlling cell cycle progression and inducing apoptosis in response to cellular stress. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to a destabilized and non-functional protein.[1] The Y220C mutation in p53 is a hotspot mutation that creates a druggable surface cavity, making it an attractive target for therapeutic intervention.[2] Small molecules that can bind to and stabilize this mutant protein have the potential to restore its tumor-suppressive functions.
PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening that has been shown to bind to the p53-Y220C mutant, leading to its stabilization and the reactivation of its transcriptional activities.[1][3] This document details the specifics of this interaction.
Quantitative Binding Affinity of PhiKan 083 to Mutant p53
The binding affinity of PhiKan 083 to the p53-Y220C mutant has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that measures the strength of the binding interaction, with a lower Kd value indicating a stronger affinity.
| Parameter | Value | Mutant p53 Variant | Experimental Method | Reference |
| Dissociation Constant (Kd) | 167 μM | p53-Y220C | Not Specified | [1][4] |
| Dissociation Constant (Kd) | 150 μM | p53-Y220C (in Ln229 cells) | Not Specified | [4] |
| Dissociation Constant (Kd) | 125 ± 10 μM | T-p53C-Y220C | Isothermal Titration Calorimetry (ITC) | [3] |
T-p53C-Y220C refers to the core domain of the p53 protein with the Y220C mutation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the binding affinity data and for designing future experiments.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol for determining the binding of PhiKan 083 to T-p53C-Y220C:
-
Instrumentation: A VP-ITC microcalorimeter (MicroCal) was used for the measurements.
-
Buffer Conditions: The experiment was conducted at 20°C in a buffer solution of 25 mM sodium phosphate (B84403) (pH 7.2) containing 150 mM NaCl and 1 mM DTT.
-
Sample Preparation:
-
Ligand (in syringe): 5 mM PhiKan 083 was dissolved in the buffer containing 5% d6-DMSO.
-
Macromolecule (in cell): 100 μM of the T-p53C-Y220C protein was prepared in the same buffer, also with 5% d6-DMSO to ensure a precise match of the solvent.
-
-
Titration Parameters:
-
The titration was performed with an initial injection of 3 μl, followed by subsequent injections of 10 μl.
-
A spacing of 600 seconds was maintained between injections to allow the system to return to thermal equilibrium.
-
-
Data Analysis: The raw data was analyzed using the MicroCal Origin software to determine the thermodynamic parameters of the binding interaction.
Signaling Pathway of Reactivated Mutant p53
The binding of PhiKan 083 to the p53-Y220C mutant stabilizes the protein, allowing it to regain its wild-type conformation and function as a transcription factor. This restored activity triggers downstream signaling pathways that ultimately lead to cell cycle arrest and apoptosis, key tumor-suppressive functions.
The following diagram illustrates the proposed signaling cascade following the stabilization of mutant p53 by PhiKan 083.
Caption: Reactivation of mutant p53 by PhiKan 083.
Experimental Workflow for Assessing PhiKan 083 Activity
The following diagram outlines a typical experimental workflow to characterize the binding and functional effects of a small molecule stabilizer like PhiKan 083 on mutant p53.
Caption: Workflow for small molecule stabilizer characterization.
Conclusion
PhiKan 083 serves as a proof-of-concept for the therapeutic strategy of stabilizing mutant p53. Its ability to bind to the Y220C mutant with micromolar affinity and restore its tumor-suppressive functions highlights the potential of this approach in cancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of more potent and specific p53 reactivating compounds. The elucidation of the downstream signaling pathways provides a framework for understanding the cellular mechanisms of action and for identifying biomarkers of response.
References
PhiKan 083 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PhiKan 083 hydrochloride is a novel small molecule stabilizer of the tumor suppressor protein p53, specifically targeting the Y220C mutant. The p53 protein is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation destabilizes the p53 protein, leading to a loss of its tumor-suppressive function. PhiKan 083, a carbazole (B46965) derivative, was identified through in silico screening and has been shown to bind to a surface cavity of the p53-Y220C mutant. This binding event slows the protein's thermal denaturation, thereby rescuing its native conformation and restoring its ability to induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its mode of action.
Introduction
The tumor suppressor p53 plays a pivotal role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, with the Y220C mutation being one of the most common.[2] This specific mutation results in a structurally unstable protein that rapidly denatures, abrogating its DNA-binding and transcriptional activities.[2] Consequently, the development of small molecules that can stabilize the p53-Y220C mutant and restore its wild-type function represents a promising therapeutic strategy.
This compound emerged from a targeted drug discovery effort to identify such stabilizing compounds.[3] As a carbazole derivative, it was computationally predicted and subsequently confirmed to bind to a druggable crevice created by the Y220C mutation.[4][5] Preclinical studies have demonstrated its ability to rescue the function of mutant p53, leading to reduced viability of cancer cells harboring this specific mutation.[4][5]
Discovery and Chemical Properties
This compound was discovered through an in silico screening approach designed to identify compounds that could fit into the surface pocket of the p53-Y220C mutant and stabilize its structure.[3] Its chemical name is 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride.[1]
| Property | Value |
| Chemical Formula | C₁₆H₁₉ClN₂ |
| Molecular Weight | 274.79 g/mol |
| CAS Number | 1050480-30-2 |
| Purity | ≥99% (HPLC) |
| Solubility | Soluble to 50 mM in water and 100 mM in DMSO |
Mechanism of Action
This compound functions as a molecular "chaperone" for the p53-Y220C mutant. It binds non-covalently to a distinct surface cavity created by the mutation, a site separate from the DNA and protein interaction domains.[1][6] This binding stabilizes the mutant protein, slows its rate of thermal denaturation, and restores its wild-type conformation, thereby enabling it to perform its tumor suppressor functions, including the induction of apoptosis.[1][4][5]
Figure 1. Mechanism of action of this compound.
Preclinical Data
Binding Affinity and Stabilization
The binding affinity of PhiKan 083 to the p53-Y220C mutant has been quantified, demonstrating a direct interaction.
| Parameter | Value | Cell Line | Reference |
| Dissociation Constant (Kd) | 167 µM | - | [4][5] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 | [4] |
Studies have shown that PhiKan 083 slows the thermal denaturation rate of the p53-Y220C protein, indicating its stabilizing effect.[4][5]
In Vitro Efficacy
The biological activity of this compound has been assessed in glioblastoma cell lines engineered to express different p53 variants.
| Assay | Cell Lines | Concentration | Incubation Time | Result | Reference |
| Cell Viability | Ln229, Ln229-p53-wt, Ln229-p53-Y220C, Ln229-p53-G245S, Ln229-p53-R282W | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [4][5] |
| Pro-apoptotic Activity | Ln229 variants | 100 µM (in combination with 1 µM NSC 123127) | - | Enhanced pro-apoptotic activity | [4][5] |
| Pro-apoptotic Activity | Ln229 variants | 100 µM (in combination with 1 µM doxorubicin) | - | Enhanced pro-apoptotic activity | [2] |
Experimental Methodologies
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies for the key experiments are outlined below.
Cell Viability Assay
-
Cell Lines: Ln229 glioblastoma cells and engineered variants expressing wild-type p53, p53-Y220C, p53-G245S, and p53-R282W are used.[4]
-
Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations (e.g., 125 µM).[4]
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.[4]
-
Analysis: Cell viability is assessed using standard methods such as MTT or other colorimetric assays that measure metabolic activity, or by cell counting.
Figure 2. General workflow for a cell viability assay.
Thermal Denaturation Assay
-
Protein: Recombinant p53-Y220C protein is used.
-
Ligand: this compound is incubated with the protein.
-
Method: A cellular thermal shift assay (CETSA) or a similar biophysical technique is employed. In a CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified by Western blot.[1] This method assesses the stabilization of the target protein by the ligand in a cellular context.
Development Status
The development of this compound is currently in the preclinical stage. To date, there is no publicly available information on in vivo animal studies or human clinical trials. Further research and development are required to evaluate its pharmacokinetic properties, in vivo efficacy, and safety profile before it can be considered for clinical investigation.
Conclusion
This compound represents a promising, targeted approach for the treatment of cancers harboring the p53-Y220C mutation. Its discovery validates the strategy of using in silico screening to identify small molecules that can rescue the function of mutant tumor suppressors. The preclinical data demonstrate its ability to stabilize the p53-Y220C protein and induce cancer cell death in vitro. While further development, including in vivo studies and toxicological assessments, is necessary, this compound provides a strong foundation for the development of a new class of personalized cancer therapies.
References
Unveiling PhiKan 083 Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of PhiKan 083 hydrochloride, a carbazole (B46965) derivative of significant interest in cancer research. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, properties, and biological activity of this compound, with a focus on its role as a stabilizer of the mutant p53 protein. All quantitative data is presented in clear, structured tables, and a detailed signaling pathway diagram illustrates its mechanism of action.
Chemical Structure and Properties
This compound, systematically named 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, is a small molecule designed to interact with the p53 tumor suppressor protein. Its core structure is a carbazole ring system, which serves as a scaffold for its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 9-Ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride |
| CAS Number | 1050480-30-2[1][2][3][4] |
| Molecular Formula | C₁₆H₁₉ClN₂[1][2] |
| SMILES | Cl.CCn1c2ccccc2c2cc(CNC)ccc12[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 274.79 g/mol [1][5] |
| Solubility | Soluble in DMSO and Water[3][6] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month[1] |
| Purity | ≥99% (HPLC)[3] |
Biological Activity and Mechanism of Action
This compound is a p53 stabilizing agent that specifically targets the Y220C mutant of the p53 protein.[1][3][7] The Y220C mutation is a common oncogenic mutation that destabilizes the p53 protein, leading to a loss of its tumor-suppressive function. PhiKan 083 binds to a surface cavity created by this mutation, thereby stabilizing the protein's conformation and slowing its thermal denaturation.[1] This stabilization is thought to rescue the wild-type function of the mutant p53, including the induction of apoptosis in cancer cells.
Table 3: Binding Affinity of PhiKan 083 for p53-Y220C
| Measurement Technique | Kd (Dissociation Constant) | Cell Line |
| Not Specified | 167 µM[1][7] | - |
| Not Specified | 150 µM[1] | Ln229 cells |
| NMR | 167 µM[4] | - |
| Analytical Ultracentrifugation | 170 µM (at 10°C)[4] | - |
| Isothermal Titration Calorimetry | 125 ± 10 µM[4] | - |
In vitro studies have demonstrated that PhiKan 083 can reduce the viability of cancer cells harboring the p53-Y220C mutation.[1] For instance, treatment of engineered Ln229 cells with 125 µM PhiKan 083 for 48 hours resulted in a significant reduction in cell viability.[1] Furthermore, its pro-apoptotic activity can be enhanced when used in combination with other agents.[1]
p53 Signaling Pathway and PhiKan 083 Intervention
The p53 signaling pathway plays a crucial role in preventing tumor development by inducing cell cycle arrest, senescence, or apoptosis in response to cellular stress. The Y220C mutation disrupts this pathway by destabilizing the p53 protein. PhiKan 083 acts to restore this pathway by stabilizing the mutant protein.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are described in the primary literature, most notably by Boeckler et al. in the Proceedings of the National Academy of Sciences (2008).[1] Researchers are encouraged to consult this publication for comprehensive methodologies. The key experimental approaches referenced in this guide include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the binding affinity (Kd) of PhiKan 083 to the p53-Y220C mutant.[4]
-
Analytical Ultracentrifugation: Employed to independently measure the dissociation constant of the PhiKan 083 and p53-Y220C complex.[4]
-
Isothermal Titration Calorimetry (ITC): Utilized to characterize the stoichiometry and thermodynamics of the binding interaction.[4]
-
Cell Viability Assays: Performed to assess the cytotoxic effects of PhiKan 083 on cancer cell lines expressing the p53-Y220C mutation.[1]
This technical guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound. For further details and specific experimental conditions, direct consultation of the cited primary research articles is recommended.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PhiKan 083 | CAS#:1050480-30-2 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
In Silico Analysis of PhiKan 083 Binding to the p53-Y220C Mutant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico docking studies of the small molecule PhiKan 083 with the oncogenic p53-Y220C mutant. The Y220C mutation in the p53 tumor suppressor protein creates a druggable surface cavity, leading to protein destabilization and loss of function. PhiKan 083 has been identified as a promising compound that binds to this cavity, stabilizing the mutant p53 and restoring its tumor-suppressive activities. This document outlines the computational methodology to study this interaction, presents key quantitative data, and illustrates the relevant biological pathways.
Introduction to p53-Y220C and PhiKan 083
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. The Y220C mutation is one of the most common mutations found in human cancers, which destabilizes the p53 protein. PhiKan 083, a carbazole (B46965) derivative, has been shown to bind to a cryptic pocket created by the Y220C mutation, thereby stabilizing the protein and rescuing its function. In silico docking studies are instrumental in understanding the molecular basis of this interaction and guiding the development of more potent p53-Y220C stabilizers.
Experimental Protocols: In Silico Molecular Docking
This section details a typical protocol for performing molecular docking of PhiKan 083 to the p53-Y220C mutant using widely accepted computational tools.
Protein and Ligand Preparation
2.1.1. Receptor Preparation (p53-Y220C)
-
Obtain Protein Structure: The crystal structure of the p53-Y220C mutant in complex with PhiKan 083 is available from the Protein Data Bank (PDB ID: 2VUK).[1] This structure provides the experimentally determined coordinates of the protein and the bound ligand.
-
Pre-processing: The raw PDB file is processed to remove water molecules, ions, and any co-solvents.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and partial atomic charges are assigned using a force field such as AMBER. This step is crucial for accurately calculating electrostatic interactions.
2.1.2. Ligand Preparation (PhiKan 083)
-
Obtain Ligand Structure: The 3D structure of PhiKan 083 can be extracted from the 2VUK PDB file or sketched using chemical drawing software and converted to a 3D format.
-
Energy Minimization: The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.
Molecular Docking Procedure
2.2.1. Docking Software
Software such as AutoDock, AutoDock Vina, or similar programs are commonly used for molecular docking studies. These programs utilize algorithms to predict the binding pose and affinity of a ligand to a protein.
2.2.2. Grid Box Definition
A 3D grid is defined around the binding site of the p53-Y220C mutant. The grid box should be centered on the known binding cavity of PhiKan 083 and large enough to encompass the entire binding site, allowing the ligand to explore different orientations. For the p53-Y220C-PhiKan 083 complex, the grid box would be centered on the crevice formed by the Y220C mutation.
2.2.3. Docking Simulation
The docking simulation is performed using a search algorithm, such as a Lamarckian genetic algorithm, to explore the conformational space of the ligand within the defined grid box. The program calculates the binding energy for each generated pose, and the poses are clustered based on their root-mean-square deviation (RMSD).
2.2.4. Analysis of Results
The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy in the most populated cluster. The intermolecular interactions between PhiKan 083 and p53-Y220C, such as hydrogen bonds and hydrophobic interactions, are then examined for the best-ranked pose.
Quantitative Data Summary
The following table summarizes the key quantitative data from in silico and experimental studies of the PhiKan 083 and p53-Y220C interaction.
| Parameter | Value | Reference |
| Binding Affinity (Kd) | ~150-167 μM | [2] |
| Binding Free Energy (Calculated) | Approximately -29 kcal/mol | [3] |
| Interacting Residues | ||
| - Hydrogen Bonds | Leu145, Asp228 | [4] |
| - Electrostatic Interactions | Pro155, Glu221, Thr230 | [4] |
| - Van der Waals Interactions | V147, L145, F109, L257, V157 | [5] |
Visualization of Workflows and Pathways
In Silico Docking Workflow
The following diagram illustrates the general workflow for the in silico docking of PhiKan 083 with p53-Y220C.
Caption: Workflow for in silico docking of PhiKan 083 to p53-Y220C.
Reactivation of p53-Y220C Signaling Pathway by PhiKan 083
The binding of PhiKan 083 to the p53-Y220C mutant stabilizes its structure, leading to the reactivation of its tumor suppressor functions. The restored p53 can then transactivate its target genes, leading to cell cycle arrest and apoptosis.
Caption: Reactivation of p53-Y220C signaling by PhiKan 083.
Conclusion
In silico docking studies are a powerful tool for understanding the molecular interactions between small molecules and their protein targets. The detailed analysis of the PhiKan 083 and p53-Y220C interaction provides a rational basis for the design of next-generation stabilizers with improved efficacy. This technical guide serves as a foundational resource for researchers engaged in the development of novel cancer therapeutics targeting mutant p53.
References
The Biological Activity of PhiKan 083 Hydrochloride in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of PhiKan 083 hydrochloride, a carbazole (B46965) derivative with potential applications in cancer therapy. The document outlines the compound's mechanism of action, summarizes its effects on cancer cell lines, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule that acts as a stabilizing agent for the mutant p53 protein, specifically the Y220C variant.[1][2][3][4][5] The Y220C mutation in the p53 tumor suppressor protein creates a surface cavity that destabilizes the protein, leading to its denaturation and loss of function.[6] p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability, and its inactivation is a common event in a majority of human cancers.[2][3][5]
PhiKan 083 binds to this surface cavity in the p53-Y220C mutant, stabilizing its conformation and slowing its rate of thermal denaturation.[1][3][4] This restoration of a more wild-type-like conformation is believed to rescue the tumor-suppressive functions of the p53 protein, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 1: Binding Affinity of this compound for p53-Y220C
| Parameter | Value | Cell Line | Reference |
| Dissociation Constant (Kd) | 167 µM | - | [1][3][5] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 | [1][3] |
Table 2: In Vitro Activity of this compound in Ln229 Glioblastoma Cell Lines
| Assay | Cell Line Variants | Concentration of PhiKan 083 | Incubation Time | Result | Reference |
| Cell Viability | Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [1][3] |
| Pro-apoptotic Activity (in combination with 1 µM NSC 123127) | Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM | Not Specified | Enhanced pro-apoptotic activity | [1][3] |
| Pro-apoptotic Activity (in combination with 1 µM doxorubicin) | Ln229 (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM | Not Specified | Enhanced pro-apoptotic activity | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Ln229 and its p53 variants)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of PhiKan 083 or the vehicle control.
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes a method to quantify apoptosis induced by this compound, potentially in combination with another therapeutic agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Second therapeutic agent (e.g., doxorubicin)
-
Vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound alone, the second agent alone, a combination of both, or the vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the biological activity of this compound in cancer cell lines.
Caption: Workflow for assessing PhiKan 083's in vitro activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies of phenethyl isothiocyanate against the growth of LN229 human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Restoring Guardian of the Genome: A Technical Guide to PhiKan 083's Role in p53 Function Restoration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and experimental validation of PhiKan 083, a small molecule capable of restoring the function of the mutated p53 tumor suppressor protein. The p53 protein, often hailed as the "guardian of the genome," plays a critical role in preventing cancer formation. Mutations in the TP53 gene are one of the most frequent alterations in human cancers, making the restoration of its function a highly sought-after therapeutic strategy. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with PhiKan 083's activity, offering valuable insights for researchers in oncology and drug development.
Introduction to p53 and the Y220C Mutation
The p53 protein is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis (programmed cell death). In response to cellular stress, such as DNA damage, p53 is activated and can halt the cell cycle to allow for repairs or, if the damage is too severe, initiate apoptosis to eliminate the potentially cancerous cell.
A significant number of p53 mutations are "structural," meaning they do not directly affect the DNA-binding residues but instead destabilize the protein's three-dimensional structure. The Y220C mutation is one of the most common cancer-associated p53 mutations, creating a surface crevice that leads to the protein's thermal destabilization and subsequent denaturation. This loss of proper folding renders the p53 protein inactive, allowing cancer cells to evade its tumor-suppressive functions.
PhiKan 083: A Targeted Approach to p53-Y220C Reactivation
PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening as a molecule that can specifically bind to the surface cavity created by the Y220C mutation in the p53 protein.[1][2] By occupying this pocket, PhiKan 083 acts as a "pharmacological chaperone," stabilizing the mutant p53 protein and restoring its wild-type conformation and function.[3][4]
Mechanism of Action
Computational studies have elucidated the mechanism by which PhiKan 083 stabilizes the p53-Y220C mutant. The Y220C mutation results in the loss of five electrostatic interactions that are crucial for the structural integrity of the S7/S8 loop of the p53 protein.[4] PhiKan 083 compensates for this loss by establishing new electrostatic interactions with residues such as Pro155, Glu221, and Thr230, as well as forming hydrogen bonds with Leu145 and Asp228.[4] These new interactions effectively stabilize the S7/S8 loop, preventing the structural fluctuations that lead to the protein's denaturation.[4]
Quantitative Data on PhiKan 083 Activity
The efficacy of PhiKan 083 in binding to and stabilizing the p53-Y220C mutant has been quantified through various biophysical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~150 µM | NMR Spectroscopy | In vitro | [1][2] |
| 167 µM | Not Specified | In vitro | [3] | |
| 125 ± 10 µM | Isothermal Titration Calorimetry | In vitro | [5] | |
| Stoichiometry | 1:1 | Isothermal Titration Calorimetry | In vitro | [5] |
| Parameter | Condition | Result | Cell Line | Reference |
| Cell Viability Reduction | 125 µM PhiKan 083, 48 hours | ~70 ± 5% reduction | Ln229 Glioblastoma Cells | |
| Enhancement of Apoptosis | 100 µM PhiKan 083 + 1 µM Doxorubicin | Enhanced pro-apoptotic activity | Ln229 cells (p53wt, p53Y220C, p53G245S, p53R282W) | |
| Protein Half-life | Saturating concentrations of PhiKan 083 at 37°C | Increased from 3.8 min to 15.7 min | In vitro (T-p53C-Y220C) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of PhiKan 083.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (PhiKan 083) to a macromolecule (p53-Y220C), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol:
-
Sample Preparation:
-
The p53-Y220C protein is extensively dialyzed against the desired experimental buffer (e.g., 50 mM sodium phosphate (B84403) pH 6.8, 150 mM NaCl, 5% DMSO, and 1 mM TCEP).
-
PhiKan 083 is dissolved in the same dialysis buffer to ensure no heat of dilution from buffer mismatch.
-
-
ITC Experiment:
-
The p53-Y220C solution is placed in the ITC cell.
-
The PhiKan 083 solution is loaded into the injection syringe.
-
A series of small injections of the PhiKan 083 solution are made into the p53-Y220C solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
NMR Spectroscopy for Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the binding of a small molecule to a protein and to map the binding site.
Protocol:
-
Sample Preparation:
-
A sample of ¹⁵N-labeled p53-Y220C protein is prepared in an appropriate NMR buffer.
-
-
NMR Titration:
-
A 2D ¹H-¹⁵N HSQC spectrum of the protein is recorded in the absence of the ligand. This spectrum provides a unique signal for each backbone amide proton.
-
A stock solution of PhiKan 083 is incrementally added to the protein sample.
-
A 2D ¹H-¹⁵N HSQC spectrum is recorded after each addition.
-
-
Data Analysis:
-
Changes in the chemical shifts of the protein's amide signals upon addition of PhiKan 083 indicate binding.
-
The residues with the most significant chemical shift perturbations are likely located at or near the binding site.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Ln229 glioblastoma cells are seeded into a 96-well plate at a density of approximately 35,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of PhiKan 083. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
The plate is incubated for the desired treatment period (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.45 mg/ml and the plate is incubated for 1 to 4 hours at 37°C.[7]
-
-
Formazan (B1609692) Solubilization and Measurement:
-
A solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) is added to each well to dissolve the formazan crystals.[7]
-
The absorbance of the solution is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Visualizing the Restoration of p53 Function
The following diagrams illustrate the key concepts and pathways involved in the action of PhiKan 083.
Caption: Destabilization of p53 by the Y220C mutation.
Caption: Mechanism of action of PhiKan 083.
Caption: Restored p53 signaling pathway by PhiKan 083.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Synthesis of PhiKan 083
PhiKan 083, chemically known as 9-ethyl-N-methyl-9H-carbazole-3-methanamine hydrochloride, is a carbazole derivative. The synthesis of such compounds generally involves a multi-step process starting from carbazole. A plausible synthetic route involves the N-alkylation of carbazole with an ethyl group, followed by a Vilsmeier-Haack or similar formylation reaction to introduce a formyl group at the 3-position. Subsequent reductive amination with methylamine (B109427) would yield the desired secondary amine, which can then be converted to its hydrochloride salt.
Conclusion and Future Directions
PhiKan 083 represents a promising proof-of-concept for the targeted reactivation of mutant p53. By specifically binding to and stabilizing the p53-Y220C protein, it restores its tumor-suppressive functions, leading to reduced cancer cell viability and enhanced apoptosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this area.
Future efforts will likely focus on optimizing the structure of PhiKan 083 to improve its binding affinity and cellular efficacy. The development of more potent analogs could lead to novel therapeutic agents for cancers harboring the p53-Y220C mutation. Furthermore, the principles of targeting mutation-induced cavities can be applied to other destabilized protein mutants, opening up new avenues for drug discovery in oncology and other diseases.
References
- 1. Targeted rescue of a destabilized mutant of p53 by an in silico screened drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: PhiKan 083 Hydrochloride - Solubility and Preparation for In Vitro Assays
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative that functions as a p53 stabilizing agent.[1][2][3] It has been identified to specifically bind to a surface cavity of the mutated p53-Y220C, a common mutation in human cancers, thereby stabilizing the protein.[1][4] The stabilization of this mutant p53 can help restore its tumor-suppressing functions, which include the regulation of the cell cycle and apoptosis.[4][5] These notes provide detailed protocols for the solubilization of this compound and its preparation for use in various in vitro biological assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₉ClN₂[1] |
| Molecular Weight | 274.79 g/mol [1] |
| CAS Number | 1050480-30-2[1] |
| Target | p53 (specifically Y220C mutant)[1][4] |
| Pathway | Apoptosis[1][5] |
Quantitative Data Summary
Solubility Data
The solubility of this compound can vary based on the solvent and preparation method. The following table summarizes known solubility data. It is crucial to use high-purity, anhydrous solvents, as hygroscopic DMSO can significantly impact solubility.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 mg/mL[1] | 227.45 mM[1] | Requires ultrasonication and warming to 60°C.[1] |
| 100 mg/mL[3][6] | ~419.6 mM[3] | Requires ultrasonication.[3] Use of newly opened DMSO is recommended.[3] | |
| Water | 2 mg/mL[1][2][7] | 7.28 mM[1][2][7] | Requires ultrasonication and warming.[1][2][7] |
| Up to 13.7 mg/mL | 50 mM[6] | - | |
| Ethanol | 100 mg/mL[3] | ~419.6 mM[3] | Requires ultrasonication.[3] |
Stock Solution Preparation Guide
This table provides the required volume of solvent to prepare stock solutions of common concentrations from a given mass of this compound.
| Desired Concentration | Mass of PhiKan 083 HCl | Required Solvent Volume |
| 1 mM | 1 mg | 3.6391 mL[1][2] |
| 5 mg | 18.1957 mL[1][2] | |
| 10 mg | 36.3914 mL[1][2] | |
| 5 mM | 1 mg | 0.7278 mL[1][2] |
| 5 mg | 3.6391 mL[1][2] | |
| 10 mg | 7.2783 mL[1][2] | |
| 10 mM | 1 mg | 0.3639 mL[1] |
| 5 mg | 1.8196 mL[1] | |
| 10 mg | 3.6391 mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for preparing a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous media for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder (e.g., 5 mg) and place it into a sterile vial.
-
Solvent Addition: Based on the table above, add the calculated volume of DMSO to achieve a 10 mM concentration. For 5 mg, add 1.8196 mL of DMSO.[1]
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Assisted Solubilization: To ensure complete dissolution, utilize both heat and sonication.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots under the following conditions:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for in vitro experiments.
Procedure:
-
Thaw Stock: Remove one aliquot of the 10 mM this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of medium).
-
Final Application: Add the prepared working solution to your cell culture plates. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%). For instance, a 1:1000 final dilution of the DMSO stock will result in a 0.1% DMSO concentration.
-
Water-Based Solutions: If using a water-based stock, it is recommended to sterilize the final working solution by passing it through a 0.22 µm syringe filter before adding it to the cell culture.[2][7]
Visualized Pathways and Workflows
Caption: p53 signaling pathway with PhiKan 083 HCl intervention.
Caption: Workflow for preparing PhiKan 083 HCl for in vitro assays.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PhiKan 083 (PD004468, LBPNOEAFWYTTEB-UHFFFAOYSA-N) [probes-drugs.org]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
Protocol for the Solubilization and Use of PhiKan 083 Hydrochloride in Cell Culture
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative that functions as a stabilizing agent for the mutant p53 protein Y220C.[1] By binding to a surface cavity on the mutant p53, PhiKan 083 slows its thermal denaturation, presenting a potential therapeutic strategy in cancers harboring this specific mutation.[1][2] This document provides a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO) for use in in vitro cell-based assays. Adherence to this protocol is crucial for achieving accurate and reproducible experimental results.
Mechanism of Action
This compound targets the MDM-2/p53 pathway and is involved in apoptosis.[2][3] It specifically binds to the Y220C mutant of the p53 tumor suppressor protein, a common mutation in human cancers.[1] This binding event stabilizes the protein, potentially restoring its tumor-suppressive functions. The binding affinity (Kd) of PhiKan 083 for the p53-Y220C mutant has been reported to be approximately 150-167 μM.[1][2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂ | [2] |
| Molecular Weight | 274.79 g/mol | [2] |
| CAS Number | 1050480-30-2 | [2] |
| Appearance | White to off-white solid | [5] |
| Solubility in DMSO | 62.5 mg/mL (equivalent to 227.45 mM) | [2][5] |
| Solubility in Water | 2 mg/mL (equivalent to 7.28 mM) | [2][4] |
| Recommended Solvent | DMSO (use newly opened, hygroscopic DMSO for best results) | [5][6] |
| Storage (Solid) | 4°C, sealed from moisture | [2] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (sealed from moisture) | [2][4] |
| Typical Working Concentration | 100 - 125 µM for cell viability assays | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath or heat block capable of reaching 60°C
-
Ultrasonic bath
Procedure:
-
Pre-warming the Solvent: Warm the required volume of DMSO to room temperature if stored at a lower temperature. For enhanced solubility, pre-warming the DMSO to a higher temperature (e.g., 60°C) can be beneficial.[2][5]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.748 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 274.79 g/mol * 1000 mg/g = 2.748 mg/mL).
-
Dissolution:
-
Add the weighed this compound to a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes.
-
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Ultrasonication: Place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear.[2][5][6]
-
Warming: Gently warm the solution in a water bath or heat block at a temperature up to 60°C.[2][5] Intermittently vortex the tube during warming.
-
Combined Approach: A combination of warming and ultrasonication is often most effective.[2][5]
-
-
Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial DMSO was not sterile.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][4] Ensure the tubes are tightly sealed to prevent moisture absorption by the DMSO.
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can be detrimental to some media components.
-
Immediate Use: It is recommended to prepare the working solution immediately before use in your cell-based assays.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Recommended storage conditions for PhiKan 083 hydrochloride stock solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: PhiKan 083 hydrochloride is a carbazole (B46965) derivative that acts as a stabilizer of the p53-Y220C mutant, a common mutation in human cancers. By binding to a surface cavity of the mutant p53 protein, PhiKan 083 restores its proper folding and tumor suppressor function, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring this specific mutation.[1][2][3][4] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as its application in cell-based assays.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Storage Duration | Special Considerations |
| DMSO | -20°C | 1 month | Sealed storage, away from moisture.[1][5] |
| -80°C | 6 months | Sealed storage, away from moisture.[1][5] | |
| Water | -20°C | 1 month | Sealed storage, away from moisture.[1][5] |
| -80°C | 6 months | Sealed storage, away from moisture.[1][5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Method |
| DMSO | 62.5 mg/mL (227.45 mM) | Ultrasonic and warming, heat to 60°C.[1][2] |
| 100 mM | - | |
| Water | 2 mg/mL (7.28 mM) | Needs ultrasonic and warming.[1][2] |
| 50 mM | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.7479 mg of this compound (Molecular Weight: 274.79 g/mol ).
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound solid. For a 10 mM stock, add 1 mL of DMSO for every 2.7479 mg of compound.
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a water bath (up to 60°C) and/or sonication in an ultrasonic bath can be used to aid dissolution.[1][2] Visually inspect the solution to ensure there are no visible particles. Note: Hygroscopic DMSO can significantly impact solubility; always use newly opened or anhydrous DMSO.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][5] Ensure the tubes are sealed tightly to prevent moisture absorption.
-
Protocol 2: Cell Viability Assay Using this compound
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cells, particularly those expressing the p53-Y220C mutant.
Materials:
-
Cancer cell line expressing p53-Y220C (e.g., Ln229-p53-Y220C) and a wild-type p53 control cell line (e.g., Ln229-p53-wt).
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control. A typical concentration for PhiKan 083 is 125 µM.[1][2]
-
-
Incubation:
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
For example, if using an MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer, and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
References
Application Notes and Protocols for Cell Viability Assay Using PhiKan 083 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhiKan 083 hydrochloride is a carbazole (B46965) derivative that has been identified as a stabilizer of the p53-Y220C mutant protein. The Y220C mutation in the p53 tumor suppressor gene is a common oncogenic mutation found in a variety of human cancers. This mutation creates a surface crevice in the p53 protein, leading to its destabilization, denaturation, and loss of tumor-suppressive function. PhiKan 083 binds to this cavity, stabilizing the mutant p53 protein and restoring its wild-type conformation and transcriptional activity. This restoration of p53 function can induce downstream pathways leading to cell cycle arrest and apoptosis, making PhiKan 083 a promising candidate for cancer therapy.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a fluorescent-based assay with Calcein-AM and Propidium Iodide.
Principle of the Assay
This protocol utilizes a dual-staining method with Calcein-AM and Propidium Iodide (PI) to distinguish between live and dead cells.
-
Calcein-AM: A cell-permeant dye that is cleaved by intracellular esterases in viable cells to produce the intensely green fluorescent molecule, Calcein. Only metabolically active cells with intact cell membranes can retain Calcein, thus labeling them as live.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot penetrate the intact membranes of live cells. It only enters cells with compromised membranes (dead or dying cells) and intercalates with DNA to emit a bright red fluorescence.
By simultaneously using these two dyes, researchers can quantitatively determine the percentage of viable and non-viable cells in a population following treatment with this compound.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂ | |
| Molecular Weight | 274.79 g/mol | |
| Mechanism of Action | Stabilizes p53-Y220C mutant | |
| Target Pathway | Apoptosis | |
| Solubility | DMSO (62.5 mg/mL), Water (2 mg/mL with ultrasonic and warming) |
Table 2: Experimental Parameters for Cell Viability Assay
| Parameter | Recommended Value/Condition | Notes |
| Cell Line | Ln229 (or other cancer cell lines with p53-Y220C mutation) | |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for specific cell line |
| Plate Format | 96-well, black-walled, clear-bottom plate | Minimizes well-to-well crosstalk |
| PhiKan 083 Concentration | 125 µM (as a starting point) | |
| Incubation Time | 48 hours | |
| Control Groups | Untreated cells, Vehicle control (e.g., DMSO) | Essential for data normalization |
| Staining Dyes | Calcein-AM and Propidium Iodide | For live/dead cell discrimination |
| Detection Method | Fluorescence microplate reader or fluorescence microscope | --- |
Experimental Protocols
Materials and Reagents
-
This compound
-
Cancer cell line expressing p53-Y220C (e.g., engineered Ln229 cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Calcein-AM
-
Propidium Iodide (PI)
-
96-well black-walled, clear-bottom tissue culture plates
-
Multichannel pipette
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters
Stock Solution Preparation
-
This compound Stock Solution (10 mM): Dissolve 2.75 mg of this compound in 1 mL of sterile DMSO. Gently vortex to ensure complete dissolution. Store aliquots at -20°C.
-
Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of sterile DMSO. Store aliquots at -20°C, protected from light.
-
Propidium Iodide Stock Solution (1 mg/mL): Dissolve 1 mg of Propidium Iodide in 1 mL of sterile PBS. Store at 4°C, protected from light.
Cell Viability Assay Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A final concentration of 125 µM is a good starting point based on existing data.
-
Include wells for untreated cells (medium only) and a vehicle control (medium with the same final concentration of DMSO as the highest PhiKan 083 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Prepare a fresh staining solution by diluting the Calcein-AM and PI stock solutions in sterile PBS. A final concentration of 1 µM for Calcein-AM and 1.5 µM for PI is recommended.
-
After the 48-hour incubation, carefully aspirate the culture medium from each well.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of the Calcein-AM/PI staining solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Fluorescence Microplate Reader: Measure the fluorescence intensity for Calcein (Excitation: ~490 nm, Emission: ~515 nm) and Propidium Iodide (Excitation: ~535 nm, Emission: ~617 nm).
-
Fluorescence Microscope: Capture images of the live (green) and dead (red) cells using appropriate filter sets.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition relative to the untreated or vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: p53 signaling pathway activated by PhiKan 083.
Determining the Optimal Concentration of PhiKan 083 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhiKan 083 is a novel carbazole (B46965) derivative identified as a promising agent in cancer research.[1][2] Its primary mechanism of action involves the stabilization of the mutant p53 protein, specifically the Y220C variant, which is a common mutation in a variety of human cancers.[1][3][4] By binding to a surface cavity of the mutated p53, PhiKan 083 slows its thermal denaturation, thereby rescuing its tumor-suppressive functions.[1] The p53 protein plays a critical role in regulating the cell cycle, initiating apoptosis, and maintaining genomic stability.[3] Restoration of its function in cancer cells can lead to cell cycle arrest and programmed cell death.
These application notes provide a comprehensive guide for researchers to determine the optimal concentration of PhiKan 083 for use in in vitro cancer cell line studies. The following protocols for key experiments will enable the evaluation of its cytotoxic and apoptotic effects, as well as its impact on the cell cycle.
Data Presentation
Table 1: Properties of PhiKan 083
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈N₂ | [1] |
| Molecular Weight | 238.33 g/mol | [1] |
| Mechanism of Action | Stabilizes mutant p53 (Y220C) | [1][3][4] |
| Binding Affinity (Kd) | ~150-167 µM | [1][5] |
| Solubility (DMSO) | 100 mg/mL (419.59 mM) | MedchemExpress |
| Solubility (Ethanol) | 100 mg/mL (419.59 mM) | MedchemExpress |
| Solubility (Water) | 2 mg/mL (7.28 mM) with ultrasound and warming | [6][7] |
Table 2: Reported In Vitro Efficacy of PhiKan 083
| Cell Line | Concentration | Incubation Time | Effect | Source |
| Ln229 (Glioblastoma) & variants | 125 µM | 48 hours | ~70 ± 5% reduction in cell viability | [1][5] |
| Ln229 & variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM (in combination with NSC 123127 at 1 µM) | Not Specified | Enhanced pro-apoptotic activity | [1][5] |
| Ln229 & variants (p53wt, p53Y220C, p53G245S, p53R282W) | 100 µM (in combination with doxorubicin (B1662922) at 1 µM) | Not Specified | Enhanced pro-apoptotic activity | [3] |
Experimental Protocols
Preparation of PhiKan 083 Stock Solution
For in vitro experiments, it is recommended to prepare a concentrated stock solution of PhiKan 083 in a suitable solvent like DMSO.
Materials:
-
PhiKan 083 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of PhiKan 083 powder.
-
Aseptically weigh the PhiKan 083 powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assays
To determine the cytotoxic effects of PhiKan 083, a cell viability assay such as the MTT or CCK-8 assay is recommended. These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PhiKan 083 stock solution
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of PhiKan 083 in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 200 µM) to determine the IC₅₀ value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PhiKan 083. Include a vehicle control (medium with the same concentration of DMSO used for the highest PhiKan 083 concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
PhiKan 083 stock solution
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described for the MTT assay.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with various concentrations of PhiKan 083 as described above.
-
Incubate for the desired time period.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability and determine the IC₅₀ value as with the MTT assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and membrane integrity (assessed by Propidium Iodide).
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PhiKan 083 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with PhiKan 083 at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
PhiKan 083 stock solution
-
PBS
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells with PhiKan 083 as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: p53 signaling pathway activated by PhiKan 083.
Caption: General workflow for testing PhiKan 083 in vitro.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Efficacy and Safety Evaluation of PhiKan 083 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in regulating cell cycle, apoptosis, and maintaining genomic stability.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to a destabilized and inactive p53 protein.[1][2] The Y220C mutation is a common p53 mutation that creates a surface cavity, destabilizing the protein.[3] PhiKan 083 hydrochloride is a carbazole (B46965) derivative that has been identified as a stabilizer of the p53-Y220C mutant.[1][4][5] By binding to this surface cavity, PhiKan 083 slows the thermal denaturation of the mutant p53 protein, presenting a promising therapeutic strategy for cancers harboring this specific mutation.[4] In vitro studies have demonstrated that PhiKan 083 can reduce the viability of glioblastoma cells (Ln229) and enhance pro-apoptotic activity, indicating its potential as an anti-cancer agent.[1][6]
These application notes provide a comprehensive guide for the in vivo evaluation of this compound, detailing experimental designs for assessing its anti-tumor efficacy, pharmacokinetic profile, and preliminary safety in preclinical animal models.
Mechanism of Action: Stabilizing Mutant p53
PhiKan 083 acts by binding to a druggable surface cavity created by the Y220C mutation in the p53 protein. This binding stabilizes the mutant protein, potentially restoring its tumor-suppressive functions.
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Model
This protocol outlines the assessment of the anti-tumor activity of this compound in an immunocompromised mouse model bearing tumors derived from a human cancer cell line with the p53-Y220C mutation.
1. Animal Model and Cell Line
-
Animal: 6-8 week old female athymic nude mice (or other suitable immunocompromised strain).
-
Cell Line: A human cancer cell line endogenously expressing or engineered to express the p53-Y220C mutation (e.g., a variant of the Ln229 glioblastoma cell line).[4][6]
-
Acclimation: Allow mice to acclimate for at least one week prior to the commencement of the experiment.[7]
2. Tumor Cell Implantation
-
Culture the selected cancer cells under standard conditions to the logarithmic growth phase.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
4. Dosing and Administration
-
Vehicle: Prepare a suitable vehicle for this compound. The choice of vehicle should be based on the compound's solubility and stability. Common vehicles include phosphate-buffered saline (PBS).[7]
-
Dosing: The optimal dose of this compound needs to be determined. Based on in vitro potency, a starting dose range can be estimated, followed by dose-range-finding studies.
-
Administration: Administer this compound and the vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a specified period (e.g., 21 days).
5. Endpoint Analysis
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and excise the tumors.
-
Weigh the tumors and collect them for further analysis (e.g., histopathology, western blotting for p53 pathway markers).
-
Collect major organs for histopathological examination to assess any treatment-related toxicities.[7]
Data Presentation: Efficacy Study
| Group | Treatment | Dose | Number of Animals (n) | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | - | 8-10 | 120 | Value | 0 | Value |
| 2 | PhiKan 083 HCl | Low Dose | 8-10 | 120 | Value | Value | Value |
| 3 | PhiKan 083 HCl | Mid Dose | 8-10 | 120 | Value | Value | Value |
| 4 | PhiKan 083 HCl | High Dose | 8-10 | 120 | Value | Value | Value |
Protocol 2: Pharmacokinetic (PK) Study
This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
1. Animal Model and Dosing
-
Animal: Male FVB or C57BL/6 mice (6-8 weeks old).[7]
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
2. Sample Collection
-
Collect blood samples at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or cardiac puncture for terminal collection).
-
Process the blood to separate plasma and store at -80°C until analysis.
3. Bioanalysis
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
4. Data Analysis
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Data Presentation: Pharmacokinetic Study
| Time Point (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=4) |
| 0.25 | Value |
| 0.5 | Value |
| 1 | Value |
| 2 | Value |
| 4 | Value |
| 8 | Value |
| 24 | Value |
| PK Parameter | Value |
| Cmax (ng/mL) | Value |
| Tmax (hours) | Value |
| AUC (0-t) (ng·h/mL) | Value |
| t½ (hours) | Value |
Protocol 3: Preliminary Toxicology Assessment
A preliminary assessment of the safety and tolerability of this compound.
1. Animal Model and Dosing
-
Animal: Use both male and female rodents (e.g., C57BL/6 mice).[7]
-
Grouping: Assign animals to at least three dose groups and a vehicle control group.[7]
-
Dosing: Administer this compound daily for a set period (e.g., 7 or 14 days).
2. Monitoring
-
Observe the animals daily for any clinical signs of toxicity.
-
Record body weight at regular intervals.[7]
3. Terminal Procedures
-
At the end of the study, euthanize the animals.
-
Conduct a gross necropsy and record any pathological findings.[7]
-
Collect key organs (e.g., liver, kidneys, heart, spleen, brain) for weighing and histopathological examination.
Data Presentation: Toxicology Study
| Group | Treatment | Dose | Number of Animals (n) | Mean Body Weight Change (%) | Key Organ Weight Changes | Histopathological Findings |
| 1 | Vehicle Control | - | 5/sex | Value | Summary | Summary |
| 2 | PhiKan 083 HCl | Low Dose | 5/sex | Value | Summary | Summary |
| 3 | PhiKan 083 HCl | Mid Dose | 5/sex | Value | Summary | Summary |
| 4 | PhiKan 083 HCl | High Dose | 5/sex | Value | Summary | Summary |
Experimental Workflow Visualization
References
Application Notes and Protocols for Western Blot Analysis of p53 Targets Following PhiKan 083 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein. One such common mutation is Y220C, which creates a surface crevice in the p53 protein, causing it to be thermally unstable. PhiKan 083 is a carbazole (B46965) derivative that acts as a small molecule chaperone, binding to this surface cavity of the p53-Y220C mutant.[1][2][3] This binding stabilizes the protein, potentially rescuing its wild-type conformation and restoring its tumor-suppressive functions.
These application notes provide a comprehensive guide for researchers to analyze the reactivation of mutant p53-Y220C by PhiKan 083 through Western blot analysis of its key downstream targets. The provided protocols and data will enable the assessment of PhiKan 083's efficacy in restoring the p53 signaling pathway.
Mechanism of Action: PhiKan 083-Mediated Reactivation of p53-Y220C
PhiKan 083 is designed to specifically target the structural defect created by the Y220C mutation in the p53 protein. By binding to the surface pocket of the mutant p53, PhiKan 083 acts as a molecular scaffold, increasing the thermal stability of the protein.[1][2] This stabilization is hypothesized to refold the mutant p53 into a wild-type-like conformation, thereby restoring its ability to bind to DNA and transactivate its target genes. The reactivation of p53's transcriptional activity leads to the upregulation of proteins involved in cell cycle arrest (e.g., p21), apoptosis (e.g., PUMA), and the regulation of p53 itself (e.g., MDM2).
Caption: PhiKan 083 stabilizes mutant p53, restoring its transcriptional activity.
Experimental Data Summary
The following table summarizes representative quantitative data from Western blot analysis of cancer cell lines harboring the p53-Y220C mutation treated with a p53 reactivating compound. The data is presented as a fold change in protein expression relative to untreated control cells, normalized to a loading control (e.g., β-actin). While this data is for a compound with a similar mechanism of action to PhiKan 083, it provides an expected outcome for the experimental protocols outlined below.
| Target Protein | Function | Expected Fold Change (Compound vs. Control) | Reference Cell Lines |
| p53 | Tumor Suppressor | ~1.0 - 1.5 | NUGC-3, T3M-4, HUH-7 |
| p21 (CDKN1A) | Cell Cycle Arrest | ↑ ~2.0 - 5.0 | NUGC-3, T3M-4, HUH-7 |
| MDM2 | Negative Regulator of p53 | ↑ ~1.5 - 3.0 | NUGC-3, T3M-4 |
| PUMA (BBC3) | Pro-apoptotic protein | ↑ ~1.5 - 2.5 | HUH-7 |
Note: The increase in total p53 levels may be modest, as the primary effect of PhiKan 083 is stabilization and functional restoration rather than increased synthesis. The upregulation of p21, MDM2, and PUMA is indicative of restored p53 transcriptional activity.[4][5]
Experimental Protocols
This section provides detailed protocols for cell culture, treatment with PhiKan 083, and subsequent Western blot analysis.
I. Cell Culture and Treatment
Recommended Cell Lines:
-
NUGC-3: Human gastric adenocarcinoma cell line (p53-Y220C)
-
T3M-4: Human pancreatic cancer cell line (p53-Y220C)
-
HUH-7: Human hepatocellular carcinoma cell line (p53-Y220C)
-
Ln229-p53-Y220C: Glioblastoma cell line engineered to express p53-Y220C[1]
Materials:
-
Selected p53-Y220C mutant cancer cell line
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PhiKan 083 (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
Protocol:
-
Cell Seeding: Seed the selected cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
PhiKan 083 Preparation: Prepare a stock solution of PhiKan 083 in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations. A typical concentration range to test is 50-150 µM.[1]
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentration of PhiKan 083 to the treatment wells.
-
Add fresh medium containing an equivalent concentration of DMSO to the vehicle control wells.
-
-
Incubation: Incubate the treated cells for 24 to 48 hours at 37°C with 5% CO2.[1]
II. Protein Extraction
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors added fresh)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Protocol:
-
Cell Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-200 µL per well) to each well.
-
Scraping: Scrape the adherent cells from the bottom of the wells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent Western blot.
IV. Western Blotting
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control to determine the relative fold change in protein expression.
Experimental Workflow Visualization
Caption: A step-by-step workflow for the Western blot protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pynnaclestudy.com [pynnaclestudy.com]
- 5. Small molecule induced reactivation of mutant p53 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of p53-Y220C Mutant Stabilizers using a Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome".[1] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over half of all tumors.[1][2] A significant portion of these are missense mutations that destabilize the p53 protein, leading to its unfolding and loss of function.[2][3] The Y220C mutation is one of the most common p53 mutations, present in approximately 100,000 cancer patients annually.[3][4] This mutation creates a surface crevice in the p53 DNA-binding domain, leading to a significant decrease in its thermal stability and subsequent aggregation and inactivation.[3][5][6]
Restoring the wild-type function of mutant p53 is a promising therapeutic strategy. Small molecules that can bind to and stabilize the folded conformation of p53 mutants are of great interest as potential cancer therapeutics.[7] PhiKan 083 is a carbazole (B46965) derivative identified through in silico screening that binds to the Y220C-induced cavity, thereby stabilizing the protein.[6][8] This stabilization slows down the rate of thermal denaturation of the p53-Y220C mutant.[8]
The thermal shift assay, also known as differential scanning fluorimetry (DSF), is a rapid and cost-effective method for identifying and characterizing small molecule binders that enhance protein stability.[9][10][11] The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions.[12] As the protein unfolds with increasing temperature, the fluorescence signal increases, generating a sigmoidal melting curve. The midpoint of this transition, the melting temperature (Tm), is an indicator of the protein's thermal stability.[12][13] An increase in Tm in the presence of a ligand indicates stabilization of the protein.[13] This application note provides a detailed protocol for measuring the stabilization of the p53-Y220C mutant by PhiKan 083 using a thermal shift assay.
Principle of the Assay
The thermal shift assay relies on the principle that a ligand binding to a protein will increase its thermal stability. This increased stability is observed as a positive shift in the protein's melting temperature (ΔTm). The assay uses a fluorescent dye, such as SYPRO Orange, which has low fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of a protein.[14] In its folded state, the hydrophobic core of the p53 protein is largely inaccessible to the dye. As the temperature increases, the protein begins to unfold, exposing its hydrophobic core and allowing the dye to bind, resulting in an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). When a stabilizing ligand like PhiKan 083 is bound to p53-Y220C, more thermal energy is required to unfold the protein, leading to a higher Tm.
Experimental Workflow
The following diagram illustrates the key steps in the thermal shift assay for measuring p53-Y220C stabilization by PhiKan 083.
Caption: Workflow of the thermal shift assay.
Materials and Reagents
-
Protein: Recombinant human p53 DNA-binding domain (residues 94-312) with the Y220C mutation (p53-Y220C).
-
Compound: PhiKan 083.
-
Dye: SYPRO Orange Protein Gel Stain (e.g., from Thermo Fisher Scientific).
-
Buffer: HEPES buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl).[3]
-
Control: Dimethyl sulfoxide (B87167) (DMSO).
-
Instrumentation: Real-time PCR instrument capable of fluorescence detection and thermal ramping (e.g., Bio-Rad CFX96).[15]
-
Consumables: 96-well PCR plates and optical seals.
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of p53-Y220C protein at a concentration of 1 mg/mL (or as appropriate) in the assay buffer.
-
Prepare a stock solution of PhiKan 083 in DMSO (e.g., 10 mM).
-
Prepare a fresh dilution of SYPRO Orange dye in assay buffer (e.g., 1:1000 from the stock).
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a master mix containing the p53-Y220C protein and SYPRO Orange dye in the assay buffer. For a final reaction volume of 25 µL, a typical final protein concentration is 10 µM.[3]
-
To individual wells, add the desired concentration of PhiKan 083 or an equivalent volume of DMSO for the apo (no ligand) control. It is recommended to test a range of PhiKan 083 concentrations (e.g., 1 µM to 250 µM).
-
Add the protein/dye master mix to each well to reach the final reaction volume (e.g., 25 µL).
-
Seal the plate with an optical seal.
-
-
Data Acquisition:
-
Place the 96-well plate in the real-time PCR instrument.
-
Set the instrument to perform a melt curve analysis. A typical temperature ramp is from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Set the fluorescence excitation and emission wavelengths appropriate for SYPRO Orange (e.g., 492 nm excitation and 610 nm emission).[15]
-
-
Data Analysis:
-
The instrument software will generate melt curves by plotting fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at the midpoint of the transition. This can be determined from the peak of the first derivative of the melt curve (-dF/dT) or by fitting the curve to the Boltzmann equation.[12][15]
-
Calculate the change in melting temperature (ΔTm) for each concentration of PhiKan 083 using the following equation: ΔTm = Tm (with PhiKan 083) - Tm (apo/DMSO control)
-
A positive ΔTm value indicates that PhiKan 083 stabilizes the p53-Y220C protein.
-
Data Presentation
The quantitative data from the thermal shift assay should be summarized in a clear and structured table for easy comparison.
| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) |
| DMSO (Control) | - | 40.3 ± 0.2 | - |
| PhiKan 083 | 50 | 40.8 ± 0.1 | +0.5 |
| PhiKan 083 | 100 | 41.1 ± 0.2 | +0.8 |
| PhiKan 083 | 250 | 41.4 ± 0.1 | +1.1 |
Note: The Tm and ΔTm values presented in this table are representative and based on published data.[3][15] Actual experimental values may vary.
Signaling Pathway and Mechanism of Action
The Y220C mutation in the p53 protein does not directly impact the DNA binding interface but instead creates a druggable surface pocket that leads to thermodynamic destabilization.[5][6] This instability causes the protein to misfold and aggregate at physiological temperatures, leading to a loss of its tumor-suppressive function. PhiKan 083 acts as a "chemical chaperone" by binding to this mutation-induced cavity.[5] The binding of PhiKan 083 provides stabilizing interactions that compensate for the destabilizing effect of the Y220C mutation, thereby shifting the equilibrium towards the folded, functional state of the protein.[5]
Caption: Stabilization of p53-Y220C by PhiKan 083.
Conclusion
The thermal shift assay is a robust and high-throughput method for identifying and characterizing small molecules that stabilize the p53-Y220C mutant. This application note provides a detailed protocol that can be adapted for screening compound libraries to discover novel stabilizers of this important cancer target. The stabilization of p53-Y220C by compounds like PhiKan 083 represents a promising therapeutic strategy for a significant population of cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of Thermal Stability of Mutant p53 Proteins via Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. axxam.com [axxam.com]
- 11. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve PhiKan 083 hydrochloride solubility in aqueous solutions
Welcome to the technical support center for PhiKan 083 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for various experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound has reported solubility in several common solvents. The solubility can be influenced by factors such as temperature and the use of physical methods like sonication.[1][2][3]
Q2: Are there any pre-formulated solutions available for in vivo studies?
A2: Yes, some suppliers provide protocols for preparing this compound in vehicles suitable for animal studies. These often involve a combination of solvents and excipients to achieve a clear or suspended solution.[1]
Q3: I am observing precipitation when I dilute my DMSO stock of this compound into an aqueous buffer. What can I do?
A3: This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound in solution at high concentrations, but upon dilution into an aqueous environment, the compound may crash out. To address this, you can try several approaches:
-
Lower the final concentration: The simplest solution is to determine the maximum tolerated final DMSO concentration that keeps your compound soluble in the aqueous buffer.
-
Use a different co-solvent: Consider using ethanol (B145695) or other pharmaceutically acceptable co-solvents in combination with water.[1]
-
Incorporate solubilizing excipients: Excipients such as cyclodextrins or surfactants can be added to the aqueous buffer to enhance the solubility of this compound.[1][4]
Q4: What are the general strategies for improving the solubility of a hydrophobic compound like this compound?
A4: Numerous techniques exist to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), and creating solid dispersions. Chemical modifications can involve the use of co-solvents, surfactants, and complexing agents.[5][6][7]
Troubleshooting Guide
This guide provides structured approaches to address common solubility challenges encountered with this compound.
Issue 1: Inconsistent results in cell-based assays due to poor solubility.
-
Root Cause: The compound may be precipitating in the cell culture medium, leading to variable and inaccurate concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, inspect the final diluted solution for any signs of precipitation. Centrifuge a small aliquot to see if a pellet forms.
-
Solubility in Media: Determine the kinetic solubility of this compound directly in your cell culture medium.
-
Co-solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the media is low (typically <0.5%) to minimize solvent effects on the cells and reduce the likelihood of precipitation.
-
Formulation with Excipients: Consider pre-complexing this compound with a solubilizing agent like a cyclodextrin (B1172386) before adding it to the cell culture medium.
-
Issue 2: Difficulty in preparing a high-concentration aqueous stock solution for in vitro experiments.
-
Root Cause: The intrinsic aqueous solubility of this compound is low.
-
Troubleshooting Steps:
-
pH Adjustment: Since the compound is a hydrochloride salt, its solubility may be pH-dependent. Evaluate the solubility in buffers with different pH values.
-
Use of Co-solvents: Prepare the stock solution in a mixture of water and a water-miscible organic solvent such as ethanol or polyethylene (B3416737) glycol (PEG).[1]
-
Complexation: Utilize cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4]
-
Data and Protocols
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Vehicle | Solubility | Observations |
| DMSO | ≥ 100 mg/mL (419.59 mM) | Ultrasonic and warming may be needed.[1][2][3] |
| Ethanol | 100 mg/mL (419.59 mM) | Ultrasonic may be needed.[1] |
| Water | 50 mM | No specific conditions mentioned.[3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (10.49 mM) | Clear solution.[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.17 mg/mL (9.11 mM) | Clear solution.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.17 mg/mL (9.11 mM) | Suspended solution, requires sonication.[1] |
General Solubility Enhancement Techniques
This table outlines common techniques for improving the solubility of poorly water-soluble compounds.
| Technique | Principle | Common Excipients Used |
| Co-solvency | Reducing the polarity of the aqueous solvent with a water-miscible organic solvent. | Polyethylene glycols (PEGs), ethanol, propylene (B89431) glycol, glycerin. |
| pH Adjustment | Ionizing the drug molecule to a more soluble form by adjusting the pH of the solution.[8] | Buffers (e.g., citrate, phosphate), acids, bases. |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8] | Polysorbates (Tween 20, Tween 80), sodium lauryl sulfate (B86663) (SLS), poloxamers.[4][9] |
| Complexation | Using a complexing agent to form a soluble complex with the drug molecule.[5][7] | Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD).[4] |
| Solid Dispersion | Dispersing the drug in an inert carrier matrix at the molecular level to improve dissolution.[10] | Povidone (PVP), copovidone, hydroxypropyl methylcellulose (B11928114) (HPMC), polyethylene glycol (PEG).[9][11] |
| Particle Size Reduction | Increasing the surface area of the drug particles, which can lead to a faster dissolution rate.[6][7] | Not applicable in terms of excipients, but often used in conjunction with other techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent and Surfactant
This protocol is a general guideline for preparing a formulation suitable for in vivo studies, based on a common vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).[1]
-
In a separate sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and vortex until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. This should result in a clear solution with a final concentration of 2.17 mg/mL this compound.[1]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes a general method for improving the aqueous solubility of this compound for in vitro use.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 40% w/v).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir or shake the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to ascertain the solubility enhancement.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. japer.in [japer.in]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. senpharma.vn [senpharma.vn]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 11. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Troubleshooting Low Efficacy of PhiKan 083 in Cell Culture Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cell culture experiments involving PhiKan 083. Below you will find frequently asked questions (FAQs) and a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PhiKan 083?
A1: PhiKan 083 is a carbazole (B46965) derivative that functions as a stabilizing agent for the p53-Y220C mutant protein.[1][2][3][4][5] The Y220C mutation creates a surface cavity on the p53 protein, leading to its destabilization and loss of tumor suppressor function.[3][5] PhiKan 083 binds to this specific cavity, stabilizing the mutant p53 protein and slowing its rate of thermal denaturation.[1][3][4][5] This stabilization can help restore the normal functions of p53, such as inducing cell cycle arrest and apoptosis.[2][6]
Q2: In which cell lines is PhiKan 083 expected to be effective?
A2: The efficacy of PhiKan 083 is primarily dependent on the presence of the p53-Y220C mutation in the cancer cells. Therefore, it is expected to be most effective in cell lines harboring this specific mutation. Its activity has been demonstrated in engineered Ln229 glioblastoma cells expressing the p53-Y220C mutant.[1][2][7][8] It is crucial to verify the p53 mutation status of your cell line before initiating experiments.
Q3: What is the recommended starting concentration for PhiKan 083 in cell culture?
A3: Based on published data, effective concentrations of PhiKan 083 in cell culture are in the micromolar range. For instance, concentrations of 100-125 μM have been shown to reduce cell viability and enhance pro-apoptotic activity in Ln229 cells expressing the p53-Y220C mutant.[1][2][7][8] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[9][10]
Q4: How should I prepare and store PhiKan 083 stock solutions?
A4: PhiKan 083 is soluble in organic solvents such as DMSO and ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[9] Stock solutions should be stored in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][7][9] For long-term storage (up to 6 months), -80°C is recommended.[1][7]
Troubleshooting Guide
Issue 1: Lower than expected or no observable effect of PhiKan 083.
This is a common issue that can arise from several factors. The following troubleshooting steps will help you identify and resolve the potential causes.
Potential Cause & Solution
-
Incorrect p53 Mutation Status:
-
Question: Have you confirmed that your cell line harbors the p53-Y220C mutation?
-
Solution: The primary mechanism of PhiKan 083 is to stabilize the p53-Y220C mutant.[1][2][3][4][5] Its efficacy will be significantly lower or absent in cells with wild-type p53 or other p53 mutations. Verify the p53 status of your cell line through sequencing or by consulting the cell line database.
-
-
Suboptimal Compound Concentration:
-
Question: Have you performed a dose-response curve to determine the optimal concentration for your specific cell line?
-
Solution: The reported effective concentrations (e.g., 100-125 μM) are a starting point.[1][2][7][8] The optimal concentration can vary between cell lines. Perform a dose-response experiment (e.g., using a range from 10 μM to 200 μM) to determine the IC50 value for your specific experimental setup.[9][10]
-
-
Compound Instability or Degradation:
-
Question: How was the PhiKan 083 stock solution prepared and stored? How old is the working solution?
-
Solution: Improper storage can lead to degradation. Ensure stock solutions are stored in small aliquots at -20°C or -80°C and protected from light.[1][7][9] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.[9]
-
-
Solubility Issues:
-
Question: Did you observe any precipitation when adding PhiKan 083 to the cell culture medium?
-
Solution: PhiKan 083 is soluble in DMSO.[1] When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity.[9] If you observe precipitation, you may need to optimize the final solvent concentration or consider using a different solvent if compatible.
-
-
Cell Culture Conditions:
-
Question: Are your cells healthy and in the logarithmic growth phase? Is the cell density optimal?
-
Solution: The health and density of your cells can significantly impact their response to treatment. Ensure your cells are healthy, free from contamination, and seeded at an appropriate density.[11] High cell density can sometimes reduce the apparent potency of a compound.
-
Issue 2: High variability between experimental replicates.
Inconsistent results across replicates can obscure the true effect of PhiKan 083.
Potential Cause & Solution
-
Inconsistent Cell Seeding:
-
Question: How are you ensuring a uniform number of cells in each well?
-
Solution: Uneven cell seeding is a common source of variability. Ensure you have a homogenous cell suspension before and during plating.[11]
-
-
Pipetting Errors:
-
Question: Are your pipettes calibrated? Are you using appropriate pipetting techniques?
-
Solution: Inaccurate pipetting of the compound or cells can lead to significant errors. Use calibrated pipettes and consistent technique.[11] Consider preparing a master mix of the treatment media to add to all replicate wells.[9]
-
-
Edge Effects in Multi-well Plates:
-
Question: Are you observing different results in the wells on the outer edges of the plate?
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.[11]
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | ~150-167 μM | p53-Y220C | [1][7][8] |
| Effective Concentration | 125 μM | Ln229 (p53-Y220C) | [1][2][7][8] |
| Observed Effect | ~70 ± 5% reduction in cell viability after 48 hours | Ln229 (p53-Y220C) | [1][7][8] |
| Combination Effect | 100 μM PhiKan 083 with 1 μM Doxorubicin or NSC 123127 enhances pro-apoptotic activity | Ln229 (p53-Y220C) | [2][7] |
Experimental Protocols
General Protocol for Assessing Cell Viability
-
Cell Seeding: Seed your cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of PhiKan 083 in your cell culture medium. The final DMSO concentration should be consistent across all treatments and typically below 0.5%.[9]
-
Treatment: Remove the old medium and add the medium containing the different concentrations of PhiKan 083 to the respective wells. Include a vehicle control (medium with the same concentration of DMSO but no compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of PhiKan 083.
Caption: Troubleshooting workflow for low PhiKan 083 efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Optimizing incubation time for PhiKan 083 hydrochloride treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for PhiKan 083 hydrochloride treatment. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a new cell line?
For initial experiments with a new cell line, a time-course experiment is recommended to determine the optimal incubation period. A common starting point is to test a range of time points, such as 6, 12, 24, 48, and 72 hours. This allows for the assessment of both early and late cellular responses to the compound. The ideal incubation time will depend on the specific biological question being investigated and the nature of the cellular endpoint being measured.
Q2: How does the concentration of this compound affect the optimal incubation time?
The concentration of this compound and the incubation time are often interdependent. Higher concentrations may elicit a more rapid response, potentially shortening the required incubation time. Conversely, lower, more physiologically relevant concentrations might require longer incubation periods to observe a significant effect. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal combination for your experimental goals.
Q3: What are the key signaling pathways affected by this compound that should be considered when determining incubation time?
This compound is known to be an inhibitor of the PI3K/Akt/mTOR signaling pathway. The kinetics of inhibiting these different nodes can vary. For instance, phosphorylation of Akt might be inhibited within a few hours, while downstream effects on protein synthesis or cell proliferation may take 24 hours or longer to become apparent. Therefore, the choice of incubation time should be aligned with the specific part of the pathway being investigated.
Technical Support Center: Managing Cytotoxicity of PhiKan 083 Hydrochloride in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the cytotoxicity of PhiKan 083 hydrochloride in non-cancerous cells during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a carbazole (B46965) derivative that acts as a stabilizer of the p53-Y220C mutant protein.[1][2][3] The Y220C mutation is a common mutation in the p53 tumor suppressor protein that leads to its destabilization and inactivation.[4] PhiKan 083 binds to a surface cavity of the p53-Y220C mutant, stabilizing its structure and potentially restoring its tumor-suppressive functions, including the induction of apoptosis.[1][2] Its pro-apoptotic activity has been observed in glioblastoma cell lines.[5][6]
Q2: Why am I observing cytotoxicity in my non-cancerous cell line treated with this compound?
A2: While this compound is designed to target a mutant p53 protein often found in cancer cells, it can also exhibit pro-apoptotic activity in cells with wild-type p53, as has been shown in variants of Ln229 cells.[5][6] The p53 pathway, when activated, can lead to programmed cell death (apoptosis) in response to cellular stress.[7][8] It is possible that at the concentrations used, this compound is causing off-target effects or is potent enough to activate the p53 pathway even in non-cancerous cells, leading to apoptosis.
Q3: What are the initial steps to mitigate unintended cytotoxicity in my non-cancerous cells?
A3: The first steps should involve optimizing the experimental parameters. This includes performing a dose-response experiment to determine the minimal effective concentration and reducing the exposure time of the cells to the compound.[9][10][11] Additionally, ensuring the quality and solubility of your this compound stock is crucial to avoid artifacts from compound precipitation.
Q4: Are there any cytoprotective agents I can use to protect my non-cancerous cells?
A4: While specific cytoprotective agents for this compound have not been documented, general strategies to protect non-cancerous cells during chemotherapy can be considered. These strategies sometimes involve using agents that reversibly arrest the cell cycle of normal cells, making them less susceptible to drugs that target proliferating cells.[12] However, the applicability of such agents would need to be carefully evaluated for your specific cell line and experimental goals, as they could interfere with the intended effects of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity at all tested concentrations | Concentration too high: The effective concentration for mutant p53 stabilization may be cytotoxic to your non-cancerous cell line. | 1. Perform a broad-range dose-response curve: Test concentrations from nanomolar to the previously used micromolar range to identify a non-toxic concentration. 2. Reduce exposure time: Conduct a time-course experiment to determine the shortest incubation time that yields the desired on-target effect with minimal cytotoxicity.[10] |
| Compound precipitation: Poor solubility at high concentrations can lead to non-specific toxic effects. | 1. Visually inspect for precipitate: Check your stock solution and culture medium under a microscope. 2. Check solubility: this compound is soluble in DMSO and ethanol.[6] Ensure your final solvent concentration is low and non-toxic to the cells. 3. Prepare fresh solutions: Use freshly prepared stock solutions for each experiment. | |
| Inconsistent results between experiments | Reagent variability: Inconsistent potency or degradation of this compound stock solutions. | 1. Proper stock solution handling: Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] 2. Use high-quality reagents: Ensure all reagents, including cell culture media and supplements, are of high quality and consistent between experiments. |
| Cell passage number: High-passage-number cells can have altered signaling responses. | 1. Use low-passage cells: Perform experiments with cells within a consistent and narrow passage number range. 2. Regularly thaw fresh cells: Maintain a validated cell bank and thaw fresh cells periodically. | |
| Unexpected cell death in control groups | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the concentrations used. | 1. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic to the cells. 2. Include a vehicle-only control: Always have a control group treated with the same concentration of the solvent as the experimental groups. |
Data Presentation
Table 1: Reported In Vitro Activity of PhiKan 083
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 167 µM | p53-Y220C (in vitro) | [3] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 (p53-Y220C) | [3] |
| Concentration for ~70% reduction in cell viability | 125 µM (48 hours) | Engineered variants of Ln229 cells | [3][5] |
| Concentration for enhanced pro-apoptotic activity (with NSC 123127) | 100 µM | Variants of Ln229 cells | [5][6] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a non-cancerous cell line.
Materials:
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: p53 signaling pathway activated by cellular stress and modulated by this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting decision tree for managing high cytotoxicity of this compound.
References
- 1. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 5. journals.biologists.com [journals.biologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Modeling of the time-dependency of in vitro drug cytotoxicity and resistance. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel strategies of protecting non-cancer cells during chemotherapy: Are they ready for clinical testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
PhiKan 083 Hydrochloride in Solution: A Technical Guide to Preventing Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of PhiKan 083 hydrochloride in solution. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate forms in aqueous solution upon storage. | Disproportionation (conversion to the less soluble free base) due to pH changes. | Ensure the pH of the solution is maintained in the acidic range. For long-term storage, consider using a buffered aqueous solution or preparing the stock in DMSO. |
| Loss of compound activity in biological assays. | Chemical degradation due to repeated freeze-thaw cycles, exposure to light, or inappropriate storage temperature. | Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[1] Store solutions at recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months) and protect from light.[2][3] |
| Inconsistent results between experiments. | Incomplete dissolution or degradation of the compound. | Ensure complete dissolution by following the recommended procedures, which may include ultrasonication and warming.[3] Prepare fresh working solutions from a properly stored stock solution for each experiment. |
| Color change observed in the solution. | Oxidative degradation or contamination. | Discard the solution. Prepare a fresh solution using high-purity solvents and store it under an inert atmosphere (e.g., argon or nitrogen) if oxidative degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound.[3] For aqueous solutions, water can be used, but it may require ultrasonication and warming to achieve complete dissolution.[3] If using water, it is advised to filter and sterilize the solution.[2]
Q2: What are the optimal storage conditions for this compound solutions?
A2: For optimal stability, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] It is crucial to store solutions in tightly sealed containers to protect them from moisture.[2][3]
Q3: How can I prevent degradation from repeated freeze-thaw cycles?
A3: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1] This practice ensures that the main stock remains at a constant temperature until it is needed.
Q4: Is this compound sensitive to light?
Q5: What is disproportionation and how can I prevent it for this compound in aqueous solutions?
A5: Disproportionation is a process where a salt form of a compound, like a hydrochloride salt, converts to its free base form in solution. This can be triggered by changes in pH.[4][5] The free base is often less soluble, leading to precipitation. To prevent this, maintain a slightly acidic pH in your aqueous solutions. Using a buffer system can help stabilize the pH.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 274.79 g/mol ), dissolve 2.748 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 60°C) and ultrasonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare solutions of this compound in the solvent of interest at a known concentration.
-
Stress Conditions: Subject the solutions to various stress conditions (e.g., different temperatures, pH values, light exposure) over a set time course.
-
HPLC Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point for this type of molecule.
-
Data Analysis: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantification: Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the initial time point.
Visualizations
References
Addressing variability in experimental results with PhiKan 083 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PhiKan 083 hydrochloride in experimental settings. Addressing the potential for variability in results, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a carbazole (B46965) derivative that acts as a stabilizer of the Y220C mutant of the p53 tumor suppressor protein. The Y220C mutation creates a surface cavity on the p53 protein, leading to its destabilization and loss of function.[1] PhiKan 083 binds to this specific cavity, thereby stabilizing the protein's conformation and restoring its tumor-suppressive functions, which include inducing apoptosis and cell cycle arrest.[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound powder should be stored at 4°C, sealed, and protected from moisture. Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5]
Q3: In which cell lines has this compound been shown to be effective?
A3: The efficacy of this compound is primarily observed in cancer cell lines harboring the p53-Y220C mutation. Examples of such cell lines where its activity has been documented include certain variants of Ln229 glioblastoma cells, NUGC3 gastric cancer cells, and BXPC-3 pancreatic cancer cells.[5][6] Its effect is significantly reduced in cells with wild-type p53 or other p53 mutations.[5]
Q4: What are the known binding affinity and effective concentrations of this compound?
A4: The binding affinity (Kd) of PhiKan 083 to the p53-Y220C mutant has been reported to be approximately 167 µM as measured by NMR and around 150 µM in Ln229 cells.[5] In cell-based assays, a concentration of 125 µM for 48 hours has been shown to cause a significant reduction in the viability of engineered Ln229 cell variants.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~167 µM | p53-Y220C (NMR) | [5] |
| ~150 µM | Ln229 cells (p53-Y220C) | [5] | |
| Cell Viability Reduction | ~70 ± 5% | Variants of Ln229 cells | [5] |
| Concentration for Viability Assay | 125 µM | Variants of Ln229 cells | [5] |
| Incubation Time for Viability Assay | 48 hours | Variants of Ln229 cells | [5] |
| Thermal Stabilization (ΔTm) | +1.11°C ± 0.06°C | p53 Y220C-CL (at 250 µM) | [7][8] |
| 0.8 K | p53-Y220C DBD (at 125 µM) | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cells expressing p53-Y220C
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V) Assay
This protocol allows for the detection of apoptosis through the identification of phosphatidylserine (B164497) externalization.
Materials:
-
Cells expressing p53-Y220C
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for the desired time (e.g., 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Thermal Shift Assay (TSA)
This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding.
Materials:
-
Purified p53-Y220C protein
-
This compound
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Assay buffer (e.g., HEPES buffer with NaCl)
-
qPCR instrument with a thermal melt curve function
Procedure:
-
Prepare a master mix containing the purified p53-Y220C protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into qPCR plate wells.
-
Add different concentrations of this compound or vehicle control to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set up a thermal melt protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 0.5°C/minute).
-
Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, which corresponds to the inflection point of the melt curve.
-
Calculate the change in melting temperature (ΔTm) between the compound-treated and vehicle control samples.
Troubleshooting Guides
Issue 1: High Variability Between Replicates in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consistent pipetting technique. | Reduced well-to-well variability in cell number. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity. | Minimized evaporation and temperature gradients across the plate, leading to more consistent results. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding PhiKan 083. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with the cells. The use of a small amount of a non-ionic detergent like Tween-80 can sometimes help, but its effect on the cells must be validated.[10] | The compound remains in solution, ensuring consistent exposure to the cells. |
Issue 2: Lower Than Expected Efficacy of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Cell Line | Confirm that the cell line used expresses the p53-Y220C mutation. The effect of PhiKan 083 is specific to this mutant. | The compound will show its expected activity in the correct cellular context. |
| Compound Degradation | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | The compound retains its full activity. |
| Suboptimal Assay Conditions | Optimize the concentration of PhiKan 083 and the incubation time for your specific cell line and assay. Perform a dose-response curve to determine the optimal concentration. | Identification of the optimal experimental parameters for observing the desired effect. |
Issue 3: Inconsistent Results in Thermal Shift Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protein Aggregation | Ensure the purified protein is properly folded and free of aggregates before the assay. This can be checked by techniques like dynamic light scattering (DLS). | A clear and consistent protein unfolding transition. |
| Compound Interference | Some compounds can have intrinsic fluorescence or can quench the dye's fluorescence. Run a control with the compound and dye alone (no protein) to check for interference. | Accurate measurement of the protein's melting temperature without artifacts from the compound. |
| Improper Buffer Conditions | The stability of the protein can be highly dependent on the buffer pH and salt concentration. If the protein is unstable in the assay buffer, this can lead to high initial fluorescence and inconsistent results. Screen different buffer conditions to find one that stabilizes the protein. | A stable protein baseline and a clear sigmoidal melting curve. |
Visualizations
Caption: Mechanism of action of PhiKan 083 on the p53-Y220C mutant pathway.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: A general experimental workflow for using this compound.
References
- 1. Topoisomerase-I inhibitors for human malignant glioma: differential modulation of p53, p21, bax and bcl-2 expression and of CD95-mediated apoptosis by camptothecin and beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activating p53Y220C with a Mutant-Specific Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. espace.inrs.ca [espace.inrs.ca]
Technical Support Center: Optimizing PhiKan 083 Hydrochloride Delivery for In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of PhiKan 083 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a carbazole (B46965) derivative that acts as a stabilizing agent for the p53-Y220C mutant protein.[1][2] The Y220C mutation creates a surface cavity on the p53 protein, leading to its destabilization and loss of tumor suppressor function.[3] PhiKan 083 binds to this cavity, stabilizing the mutant p53 protein and restoring its wild-type conformation.[4][5] This rescued p53 can then activate its downstream target genes, such as p21, MDM2, BAX, and PUMA, leading to cell cycle arrest and apoptosis in cancer cells harboring the p53-Y220C mutation.[6][7]
Q2: What are the recommended starting formulations for in vivo delivery of this compound?
A2: Based on available data for PhiKan 083 and similar compounds, several formulations can be considered. The choice of vehicle will depend on the route of administration and the desired dosing volume. It is crucial to perform small-scale formulation trials to ensure the stability and solubility of this compound before large-scale in vivo experiments.
Table 1: Recommended Starting Formulations for this compound
| Formulation Component | Concentration | Suitability | Notes |
| Vehicle 1 | |||
| DMSO | 10% (v/v) | Intraperitoneal (IP), Oral (PO) | A common co-solvent to aid in initial dissolution. |
| Corn Oil | 90% (v/v) | IP, PO | Generally well-tolerated for IP and oral administration. |
| Vehicle 2 | |||
| DMSO | 10% (v/v) | Intravenous (IV), IP, PO | More complex vehicle suitable for multiple routes. |
| PEG300 | 40% (v/v) | IV, IP, PO | A water-miscible co-solvent that can improve solubility. |
| Tween-80 | 5% (v/v) | IV, IP, PO | A surfactant to enhance solubility and prevent precipitation. |
| Saline (0.9% NaCl) | 45% (v/v) | IV, IP, PO | Provides an isotonic solution for administration. |
| Vehicle 3 | |||
| DMSO | 10% (v/v) | IP, PO | Alternative formulation for improved solubility. |
| 20% SBE-β-CD in Saline | 90% (v/v) | IP, PO | Sulfobutylether-β-cyclodextrin can form inclusion complexes to enhance solubility. May result in a suspension. |
Note: Always prepare fresh formulations on the day of use. If precipitation occurs, gentle warming and sonication may aid in dissolution. For intravenous administration, ensure the final solution is sterile-filtered (0.22 µm filter).[8]
Q3: How can I monitor the in vivo efficacy of this compound?
A3: The in vivo efficacy of this compound can be assessed in tumor xenograft models using cancer cell lines that endogenously express the p53-Y220C mutation. Key parameters to monitor include:
-
Tumor Growth Inhibition: Regularly measure tumor volume in treated versus vehicle control groups.
-
Target Engagement: Assess the reactivation of the p53 pathway in tumor tissue. This can be done by measuring the upregulation of p53 target genes (e.g., CDKN1A (p21), MDM2, BAX, PUMA) via qRT-PCR or immunohistochemistry for the p21 protein.[6][7]
-
Apoptosis Induction: Perform TUNEL or cleaved caspase-3 staining on tumor sections to quantify apoptosis.
-
Pharmacodynamic Biomarkers: Analyze protein levels of p53 and its downstream targets in tumor lysates by Western blotting.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the formulation.
| Potential Cause | Troubleshooting Step |
| Low Solubility in the Chosen Vehicle | * Increase the proportion of co-solvents like DMSO or PEG300. * Incorporate a surfactant such as Tween-80 or Cremophor EL. * Consider using a cyclodextrin-based formulation (e.g., SBE-β-CD). * Perform a solubility study with various pharmaceutically acceptable vehicles to identify the optimal formulation. |
| Salt Disproportionation | * For aqueous suspensions, maintain a low pH (e.g., by using a citrate (B86180) buffer) to keep the hydrochloride salt protonated and less likely to convert to the less soluble free base. * Prepare the formulation at a reduced temperature (2-8°C) to slow down the rate of disproportionation.[4] |
| Incorrect Preparation Procedure | * Ensure this compound is fully dissolved in the organic solvent (e.g., DMSO) before adding aqueous components. * Add aqueous solutions slowly while vortexing to prevent rapid precipitation. * Use gentle heating and/or sonication to aid dissolution, but be cautious of potential degradation with excessive heat.[9] |
Issue 2: High variability in in vivo experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | * Prepare a fresh batch of the formulation for each experiment and ensure homogeneity before administration. * If using a suspension, ensure it is well-mixed before drawing each dose. * Perform a pre-formulation stability study to ensure the compound remains in solution or suspension for the duration of the experiment. |
| Inaccurate Dosing | * Ensure accurate animal weight measurement for correct dose calculation. * Use calibrated pipettes and syringes for dosing. * For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Biological Variability | * Increase the number of animals per group to improve statistical power. * Ensure animals are age and sex-matched. * Randomize animals into treatment and control groups. |
Issue 3: Lack of in vivo efficacy despite in vitro activity.
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | * Conduct a pharmacokinetic (PK) study to determine the Cmax, half-life, and overall exposure (AUC) of this compound. * If bioavailability is low, consider alternative routes of administration (e.g., IV if currently using PO or IP). * Optimize the formulation to enhance absorption (see Issue 1). |
| Rapid Metabolism | * Analyze plasma and tissue samples for the presence of metabolites. * If rapid metabolism is confirmed, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the compound. |
| Insufficient Target Engagement | * Perform a dose-response study to ensure the administered dose is sufficient to stabilize p53-Y220C in the tumor. * Collect tumor samples at various time points post-dosing to assess the duration of target engagement by measuring p53 target gene expression.[6] |
| Drug Efflux | * Carbazole derivatives can be substrates for efflux pumps like P-glycoprotein (P-gp), which can limit drug accumulation in target tissues.[10] Consider in vitro assays to determine if PhiKan 083 is a P-gp substrate. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a p53-Y220C Xenograft Model
-
Cell Line and Animal Model:
-
Tumor Growth and Randomization:
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
Dosing:
-
Prepare the this compound formulation and vehicle control fresh daily.
-
Administer the treatment via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., once daily).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined endpoint size or at the end of the study period.
-
Excise tumors, weigh them, and process them for pharmacodynamic analysis (qRT-PCR, Western blot, IHC).
-
Protocol 2: Pharmacokinetic (PK) Study in Mice
-
Animal Model:
-
Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c).
-
-
Dosing:
-
Administer a single dose of this compound via the desired routes (e.g., intravenous bolus and oral gavage) to different groups of mice.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[12]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life (t½), and area under the curve (AUC).
-
Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
Caption: Signaling pathway of p53-Y220C rescue by this compound.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. Carbazole - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AI-powered discovery of a novel p53-Y220C reactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Troubleshooting inconsistent western blot results for p53 targets with PhiKan 083
This guide provides troubleshooting strategies and frequently asked questions for researchers observing inconsistent Western blot results for p53 and its downstream targets when using experimental compounds like PhiKan 083.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no p53 band or a very weak signal after treatment with my compound?
A1: There are several potential reasons for a weak or absent p53 signal:
-
Low Basal Expression: In many unstressed, cancer-cell lines (like MCF7 or U2OS), wild-type p53 is kept at very low levels due to rapid degradation by MDM2. Your compound may not be inducing sufficient p53 stabilization.
-
Antibody Issues: The primary antibody may not be effective. Ensure you are using a validated antibody at the recommended dilution and that it recognizes the p53 protein from your species of interest.
-
Insufficient Protein Load: You may not be loading enough total protein. Aim for 20-40 µg of total protein lysate per lane for reliable p53 detection.
-
Poor Protein Transfer: Suboptimal transfer from the gel to the membrane can lead to signal loss. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
-
Experimental Timing: The peak of p53 accumulation can be time-dependent. It is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for analysis after compound treatment.
Q2: My loading control is consistent, but the p53 target protein (e.g., p21, BAX) signal is variable across replicates. What is the cause?
A2: This points to variability in the biological response to your compound rather than a technical error in loading.
-
Cellular Heterogeneity: Ensure a homogenous cell population. Variations in cell density, passage number, or cell cycle synchronization can lead to different responses to the compound.
-
Compound Stability and Potency: Confirm the stability and concentration of your compound (e.g., PhiKan 083) in the culture medium over the course of the experiment. Degradation can lead to inconsistent effects.
-
Complex Biological Regulation: p53 target gene expression is not solely dependent on p53 levels. Other signaling pathways can influence their transcription and protein stability, which may be affected inconsistently by your treatment.
Q3: I see multiple bands for my target protein. Are these non-specific bands or isoforms?
A3: This is a common issue. To determine the nature of the bands:
-
Check the Literature: p53 and its targets can have multiple isoforms or post-translational modifications (e.g., phosphorylation) that alter their molecular weight.
-
Use a Positive Control: Use a cell lysate known to express the target protein at high levels (e.g., cells treated with a known p53 activator like doxorubicin).
-
Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding. Try reducing the primary antibody concentration.
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-specific antibodies).
Troubleshooting Inconsistent Results
Use the following decision tree to diagnose issues with your Western blot experiment.
Caption: Troubleshooting decision tree for Western blot analysis.
Problem: High Background
High background can obscure weak bands and make quantification unreliable.
| Potential Cause | Recommended Solution | Notes |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature. Use 5% non-fat dry milk or BSA in TBST. | BSA is preferred for phospho-specific antibodies as milk contains phosphoproteins. |
| Antibody Concentration Too High | Decrease primary or secondary antibody concentration. Perform a titration experiment to find the optimal dilution. | Start with the manufacturer's recommended dilution and perform two-fold serial dilutions. |
| Inadequate Washing | Increase the number and duration of washes. Use a buffer with a mild detergent (e.g., TBST with 0.1% Tween-20). Perform at least 3 washes of 10 minutes each. | Vigorous agitation during washes is crucial for reducing background. |
| Membrane Dried Out | Ensure the membrane remains wet at all stages of the immunoblotting process. | Never let the membrane dry out after protein transfer. |
Problem: Inconsistent Band Intensity Between Replicates
This suggests either a technical inconsistency in the Western blot procedure or a biological variation in the response.
| Potential Cause | Recommended Solution | Notes |
| Inaccurate Protein Quantification | Use a reliable protein assay (e.g., BCA) and ensure you are using the linear range of the standard curve. Remeasure all samples before loading. | Ensure all samples are diluted to the same concentration before adding loading buffer. |
| Pipetting/Loading Errors | Use high-quality, calibrated pipettes. Ensure no air bubbles are present when loading samples into the gel wells. | Load equal volumes for all samples if concentrations are normalized. |
| Uneven Protein Transfer | Ensure the gel and membrane are in tight contact within the transfer stack, with no air bubbles. Check transfer with Ponceau S staining. | For large proteins (>150 kDa) or small proteins (<20 kDa), optimize transfer time and buffer composition. |
| Variable Compound Efficacy | Confirm the compound's stability in your media. Ensure consistent cell density and passage number for all replicates. | Small variations in cell confluence can significantly alter the cellular response. |
Key Experimental Protocols & Pathways
p53 Signaling Pathway Activation
Cellular stress, such as that induced by DNA damage or certain chemical compounds, leads to the stabilization and activation of p53. Activated p53 acts as a transcription factor, upregulating a host of target genes responsible for outcomes like cell cycle arrest, apoptosis, and DNA repair.
Caption: Simplified p53 signaling pathway.
Standard Western Blot Workflow
Following a standardized workflow is critical for achieving reproducible results. Deviations at any step can introduce variability.
Caption: Standard experimental workflow for Western blotting.
Detailed Protocol: Immunoblotting for p53 and p21
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Normalize all samples to a concentration of 2 µg/µL with lysis buffer and water. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per well onto a 10% or 12% polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer apparatus according to the manufacturer's instructions.
-
Blocking: After a brief wash, block the membrane in 5% non-fat dry milk in TBST (Tris-buffered saline, 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p53 or anti-p21) at the recommended dilution in 5% milk or BSA in TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% milk in TBST for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Prepare enhanced chemiluminescence (ECL) substrate and apply it to the membrane. Image the resulting signal using a digital imager or film.
-
Stripping and Re-probing (Optional): To probe for a loading control, strip the membrane using a mild stripping buffer, block again, and re-probe with an antibody for a loading control protein like GAPDH or β-actin.
Validation & Comparative
Confirming p53 Reactivation by PhiKan 083 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In a significant portion of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein that can no longer effectively control cell growth and apoptosis. The reactivation of mutant p53 is a promising therapeutic strategy in oncology. PhiKan 083 hydrochloride has emerged as a key compound in this field, specifically for its ability to stabilize the p53-Y220C mutant, a common structural mutation.
This guide provides a comprehensive overview of how to confirm the reactivation of p53 by this compound. It offers a comparative analysis with other well-known p53-reactivating small molecules—Nutlin-3, RITA, and PRIMA-1MET (APR-246)—supported by experimental data and detailed protocols for key assays.
Mechanism of Action: A Comparative Overview
The strategy to reactivate p53 function varies depending on the nature of the p53 inactivation. PhiKan 083 and its alternatives employ distinct mechanisms:
-
This compound: This carbazole (B46965) derivative acts as a molecular chaperone for the p53-Y220C mutant.[1][2] The Y220C mutation creates a surface crevice that destabilizes the p53 protein.[2] PhiKan 083 binds to this cavity, stabilizing the mutant protein and slowing its thermal denaturation, thereby rescuing its tumor-suppressive function.[3]
-
Nutlin-3: This small molecule inhibitor disrupts the interaction between p53 and its primary negative regulator, MDM2.[4][5] In many cancers with wild-type p53, the protein is kept inactive by overexpression of MDM2, which targets p53 for degradation. Nutlin-3 occupies the p53-binding pocket of MDM2, preventing p53 degradation and leading to its accumulation and activation.[4][5]
-
RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis): RITA also disrupts the p53-MDM2 interaction, but it does so by binding to the N-terminus of p53, inducing a conformational change that prevents MDM2 from binding.[6][7] This leads to p53 accumulation and the induction of apoptosis.[6]
-
PRIMA-1MET (APR-246): This methylated analog of PRIMA-1 is a pro-drug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, restoring its wild-type conformation and DNA-binding ability.[8]
Performance Comparison: In Vitro Efficacy
Evaluating the potency of these compounds is crucial for understanding their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for PhiKan 083 and its alternatives in various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, treatment duration, and assay method can significantly influence the results.
Table 1: In Vitro Efficacy of this compound
| Cell Line | p53 Status | IC50 (µM) | Treatment Duration | Assay Method |
| BxPC-3 | Y220C | 43 | 72 hours | CellTiter-Glo |
| NUGC-3 | Y220C | 14 | 72 hours | CellTiter-Glo |
| Ln229 (engineered variants) | Y220C | ~125 (viability reduction) | 48 hours | Not specified |
Data sourced from MedchemExpress product information.[9][10]
Table 2: In Vitro Efficacy of Nutlin-3
| Cell Line | p53 Status | IC50 (µM) | Treatment Duration | Assay Method |
| A549 (NSCLC) | Wild-type | 17.68 ± 4.52 | 24 hours | Not specified |
| HCT116 (Colorectal) | Wild-type | Not specified | Not specified | Not specified |
| Sarcoma Cell Lines (MDM2 amplified) | Wild-type | Lower than MDM2-wt | 120 hours | Not specified |
Data sourced from various studies.[5][11][12]
Table 3: In Vitro Efficacy of RITA
| Cell Line | p53 Status | IC50 (µM) | Treatment Duration | Assay Method |
| HCT116 (Colorectal) | Wild-type | 0.11 (GI50) | Not specified | Not specified |
| Colorectal Cancer Cell Lines | Wild-type or Mutant | <3.0 (sensitive lines) | Not specified | Not specified |
| H929 (Multiple Myeloma) | Wild-type | 0.43 | Not specified | Not specified |
Data sourced from various studies.[6][13][14]
Table 4: In Vitro Efficacy of PRIMA-1MET (APR-246)
| Cell Line | p53 Status | IC50 (µM) | Treatment Duration | Assay Method |
| Huh-7 (Hepatocellular Carcinoma) | Y220C | 103.1 ± 1.1 | 24 hours | MTT |
| PLC/PRF/5 (Hepatocellular Carcinoma) | R249S | 117.7 ± 1.3 | 24 hours | MTT |
| Neuroblastoma Cell Lines (average) | Various | 16.1 ± 4.99 | Not specified | CellTiter 2.0 |
Data sourced from various studies.[15][16][17]
Experimental Protocols for Confirming p53 Reactivation
To rigorously confirm that this compound reactivates p53, a series of well-established molecular and cellular biology techniques should be employed. These experiments aim to demonstrate the stabilization of the p53 protein, its nuclear translocation, and the activation of its downstream transcriptional targets, ultimately leading to cancer cell death.
Western Blotting for p53 and Downstream Targets
Objective: To detect an increase in the protein levels of total p53 and its transcriptional targets, such as p21 (a cell cycle inhibitor) and BAX (a pro-apoptotic protein).
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with the p53-Y220C mutation (e.g., BxPC-3, NUGC-3) and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p53, p21, BAX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Immunofluorescence for p53 Nuclear Localization
Objective: To visualize the translocation of reactivated p53 from the cytoplasm to the nucleus, where it functions as a transcription factor.
Protocol:
-
Cell Culture on Coverslips: Grow p53-Y220C mutant cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound as described for Western blotting.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p53 for 1 hour.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope and capture images.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Genes
Objective: To quantify the upregulation of mRNA transcripts of p53 target genes, confirming the transcriptional activity of reactivated p53.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells as described above and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes for p53 target genes (e.g., CDKN1A (p21), BAX, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer sequences for human target genes:
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48, 72 hours).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Pathways and Workflows
Diagrams are essential tools for understanding complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate diagrams for the p53 signaling pathway, the mechanism of PhiKan 083, and a general experimental workflow.
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, apoptosis, or DNA repair.
Caption: PhiKan 083 binds to and stabilizes the p53-Y220C mutant, restoring its tumor suppressor function.
Caption: A general experimental workflow to confirm p53 reactivation by this compound.
Conclusion
Confirming the reactivation of p53 by this compound requires a multi-faceted approach that combines molecular and cellular assays. By demonstrating the stabilization of the p53-Y220C mutant, its nuclear translocation, the upregulation of its transcriptional targets, and a consequent reduction in cancer cell viability, researchers can confidently validate the efficacy of this promising therapeutic agent. This guide provides the necessary framework and detailed protocols to conduct these critical experiments and to contextualize the performance of PhiKan 083 in relation to other p53-reactivating compounds. The continued investigation into compounds like PhiKan 083 holds significant promise for the future of personalized cancer therapy targeting specific p53 mutations.
References
- 1. 2.11. Immunofluorescence staining for P53 [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Chemical Variations on the p53 Reactivation Theme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MDM2-inhibitor Nutlin-3 synergizes with cisplatin to induce p53 dependent tumor cell apoptosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MDM2 antagonist Nutlin-3a potentiates antitumour activity of cytotoxic drugs in sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MDM2 inhibitors, nutlin-3a and navtemadelin, retain efficacy in human and mouse cancer cells cultured in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactivating p53 and Inducing Tumor Apoptosis (RITA) Enhances the Response of RITA-Sensitive Colorectal Cancer Cells to Chemotherapeutic Agents 5-Fluorouracil and Oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Resistance to Inhibitors of the Human Double Minute-2 E3 Ligase is Mediated by Point Mutations of p53, but can be Overcome with the p53 Targeting Agent RITA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PRIMA-1 inhibits Y220C p53 amyloid aggregation and synergizes with cisplatin in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Validating the Binding of PhiKan 083 to p53-Y220C: A Biophysical Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the biophysical methods used to validate the binding of the small molecule PhiKan 083 to the therapeutically relevant p53-Y220C mutant. This guide provides a comparative analysis of PhiKan 083 with other reported ligands, detailed experimental protocols, and illustrative workflows.
The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of over half of all human cancers. The Y220C mutation in p53, present in approximately 75,000 new cancer cases annually, creates a druggable surface cavity that destabilizes the protein. Small molecules that can bind to this cavity and stabilize the p53-Y220C mutant are of significant interest as potential cancer therapeutics. PhiKan 083, a carbazole (B46965) derivative, was one of the first compounds identified to bind to this pocket and has served as a scaffold for the development of more potent stabilizers.
This guide details the key biophysical methods—Thermal Shift Assay (TSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—used to validate and characterize the binding of small molecules like PhiKan 083 to p53-Y220C.
Comparative Analysis of p53-Y220C Binders
The following table summarizes the quantitative data for PhiKan 083 and a selection of alternative compounds that have been developed to bind to the p53-Y220C mutant. This data allows for a direct comparison of their binding affinities and stabilizing effects.
| Compound Name | Method | Binding Affinity (Kd) | Thermal Shift (ΔTm) | Reference |
| PhiKan 083 | Multiple | ~150 - 167 µM | ~1.11 - 2.0 °C | [1] |
| PK11007 | DSF | - | Up to 3 °C | [1] |
| MB710 | ITC | 4 µM | 2.0 °C | |
| JC744 | ITC | 320 nM | 2.7 °C | [1] |
| KG1 | TSA | - | +1.28 °C | |
| KG13 | TSA | - | +8.3 °C |
Biophysical Methods: Experimental Protocols
Detailed methodologies for the key biophysical assays are provided below to enable researchers to design and execute experiments for validating and characterizing novel p53-Y220C binders.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.
Experimental Protocol:
-
Protein and Compound Preparation:
-
Prepare the p53-Y220C DNA binding domain (DBD) at a final concentration of 10 µM in a buffer of 25 mM HEPES (pH 7.2) and 150 mM NaCl.[2][3]
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute them to the desired final concentration in the assay buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects protein stability (typically ≤1%).
-
-
Assay Setup:
-
Data Acquisition:
-
Use a real-time PCR instrument to monitor the fluorescence changes as the temperature is increased.
-
Set the temperature gradient to ramp from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C) with a heating rate of 1 °C/min.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein without the ligand from the Tm of the protein with the ligand.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to an immobilized protein in real-time.
Experimental Protocol:
-
Protein Immobilization:
-
Immobilize the p53-Y220C DBD onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. The protein is typically diluted in an immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the protein solution over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule analyte in a running buffer (e.g., PBS with 0.05% Tween 20 and a small percentage of DMSO to aid solubility).
-
Inject the analyte solutions over the immobilized p53-Y220C surface at a constant flow rate. Include a buffer-only injection for baseline subtraction.
-
Monitor the change in the refractive index, which is proportional to the amount of analyte binding to the immobilized protein.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the p53-Y220C protein and the small molecule ligand extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT) to minimize buffer mismatch effects.
-
Prepare the protein solution at a concentration of approximately 50 µM in the sample cell and the ligand solution at a concentration 10-20 times higher in the injection syringe.[4]
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution in the ITC sample cell while maintaining a constant temperature.
-
A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak and subtract the heat of dilution to obtain the heat of binding for each injection.
-
Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[5]
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for biophysical validation.
Caption: p53-Y220C stabilization and pathway activation.
References
- 1. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Restoring the Guardian: A Comparative Guide to p53-Y220C Stabilizers, Featuring PhiKan 083
For researchers, scientists, and drug development professionals, the quest to reactivate mutant p53 represents a pivotal frontier in oncology. The Y220C mutation, a common structural alteration that destabilizes the p53 tumor suppressor protein, has emerged as a promising therapeutic target. This guide provides an objective comparison of the pioneering stabilizer PhiKan 083 with other notable p53-Y220C stabilizing agents, supported by experimental data to inform research and development efforts.
The tumor suppressor protein p53 is a critical regulator of cell cycle, apoptosis, and genomic stability.[1] Mutations in the TP53 gene are found in over half of all human cancers, frequently leading to a destabilized and inactive protein.[2] The Y220C mutation creates a surface cavity that compromises the protein's structural integrity, making it an ideal target for small-molecule stabilizers that can restore its native conformation and tumor-suppressive function.[3][4]
Efficacy Comparison of p53-Y220C Stabilizers
This section presents a quantitative comparison of PhiKan 083 and other representative p53-Y220C stabilizers. The data, summarized in the table below, is compiled from various studies and highlights key parameters of efficacy: binding affinity (Kd), thermal stabilization (ΔTm), and cellular activity (IC50).
| Compound Class | Compound | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Cellular Activity (IC50) | Cell Line |
| Carbazole Derivative | PhiKan 083 | ~150-167 µM[1][5] | +1.11°C ± 0.06°C (at 250 µM) | 14 µM[1] | NUGC-3 (gastric) |
| 43 µM[1] | BxPC-3 (pancreatic) | ||||
| Clinical Candidate | Rezatapopt (PC14586) | ~2.5 nM[6] | +8°C (restores to wild-type level) | 0.23 - 1.8 µM[6] | Various Y220C lines |
| 504 nM[7] | NUGC-3 (gastric) | ||||
| Covalent Stabilizers | KG1 (Acrylamide) | - | +1.28°C ± 0.01°C[8] | - | - |
| KG10 (Methacrylamide) | - | +3.21°C ± 0.03°C[8] | - | - | |
| KG13 (Azaindole) | - | +8.3°C ± 0.1°C[8] | Induces p53 target genes[8] | H1299 (p53-null) expressing Y220C | |
| Indazole Derivatives | JC16 | - | - | Selective cytotoxicity in Y220C lines[9][10] | HUH7 (liver) |
| JC36 | - | - | Selective cytotoxicity in Y220C lines[9][10] | HUH7 (liver) |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the methods used to evaluate these stabilizers, the following diagrams illustrate the p53 signaling pathway and a general experimental workflow for screening and characterizing p53-Y220C stabilizers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p53 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. rcsb.org [rcsb.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cellular activity upregulation of the thermolabile p53 cancer mutant Y220C by small molecule indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Restoring the Guardian: A Comparative Guide to PhiKan 083 Hydrochloride and Covalent Inhibitors for p53-Y220C
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. The Y220C mutation in p53 is a common oncogenic driver, creating a druggable surface pocket that destabilizes the protein and abrogates its tumor-suppressive function. This guide provides a comprehensive comparison of a non-covalent stabilizer, PhiKan 083 hydrochloride, and emerging covalent inhibitors targeting the p53-Y220C mutant. We present key performance data, detailed experimental protocols, and visual guides to the underlying biological pathways and experimental workflows.
Executive Summary
This guide delves into a comparative analysis of two principal strategies for rescuing p53-Y220C function: non-covalent stabilization with molecules like PhiKan 083 and irreversible covalent modification with novel inhibitors. While PhiKan 083 laid the groundwork for validating the Y220C pocket as a therapeutic target, covalent inhibitors are demonstrating significantly higher potency and durable cellular activity. This guide aims to provide researchers with the necessary information to make informed decisions in the pursuit of novel p53-Y220C targeted therapies.
Data Presentation: Quantitative Comparison of p53-Y220C Inhibitors
The following tables summarize the available quantitative data for this compound and representative covalent inhibitors. Direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: Biochemical and Biophysical Properties
| Compound | Type | Target | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) |
| PhiKan 083 | Non-covalent Stabilizer | p53-Y220C | ~150 - 167 µM[1][2] | +1.11°C ± 0.06°C |
| KG13 | Covalent Inhibitor | p53-Y220C | Not Reported | +8.3°C ± 0.1°C[3] |
| FMC-220 | Covalent Inhibitor | p53-Y220C | Not Publicly Available | Not Publicly Available |
Table 2: Cellular Activity
| Compound | Cell Line | p53 Status | IC50 | Notes |
| PhiKan 083 | Ln229 variants | p53-Y220C | Reduces cell viability at 125 µM (48h)[1] | Broad activity on other p53 mutants also observed. |
| KG13 | NUGC-3 | p53-Y220C/+ | 7.1 ± 0.2 µM | |
| BxPC-3 | p53-Y220C/- | 11.8 ± 0.6 µM | ||
| NUGC-4 | p53-WT | 14.7 ± 0.6 µM | ||
| FMC-220 | Various Y220C mutant cell lines | p53-Y220C | Demonstrates "unprecedented potency" at low doses[4] | Specific IC50 values are not yet publicly disclosed. |
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway in the Context of Y220C Mutation and Rescue
The Y220C mutation leads to a structurally unstable p53 protein that is prone to degradation, preventing its accumulation in the nucleus and subsequent transactivation of target genes responsible for tumor suppression. Stabilizing molecules, both non-covalent and covalent, aim to restore the wild-type conformation of p53-Y220C, allowing it to execute its downstream functions.
Caption: p53-Y220C pathway and points of intervention.
Generalized Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of small molecule inhibitors targeting p53-Y220C.
References
Validating PhiKan 083's Activity Through p53 Target Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PhiKan 083, a small molecule stabilizer of the mutant p53 protein, against other p53-activating compounds. The focus is on the validation of its activity through the analysis of p53 target gene expression, offering a framework for researchers in oncology and drug discovery.
Introduction to PhiKan 083 and p53 Reactivation
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. In a large percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or destabilized p53 protein. The Y220C mutation is a common structural mutant of p53 that creates a druggable surface pocket, leading to protein misfolding and inactivation.[1][2]
PhiKan 083 is a carbazole (B46965) derivative designed to bind to this surface cavity in the p53-Y220C mutant.[1][3] This binding stabilizes the protein in a more native conformation, aiming to restore its tumor-suppressive functions.[1][4][5][6] The reactivation of mutant p53 is a promising therapeutic strategy, and validating the efficacy of compounds like PhiKan 083 requires a thorough analysis of the downstream p53 signaling pathway. A key validation method is to measure the transcriptional activation of p53 target genes.[4][7]
Comparison of PhiKan 083 with Alternative p53 Activators
PhiKan 083's primary mechanism is the stabilization of the p53-Y220C mutant.[1][5][6][8] Its activity can be compared to other compounds that reactivate mutant p53 or activate wild-type p53 through different mechanisms. This comparison focuses on the induction of key p53 target genes involved in cell cycle arrest (CDKN1A/p21 and MDM2) and apoptosis (BAX and PUMA).
Table 1: Comparison of p53 Activators on Target Gene Expression
| Compound | Mechanism of Action | Target p53 Status | CDKN1A (p21) Expression | MDM2 Expression | BAX Expression | PUMA (BBC3) Expression |
| PhiKan 083 | Stabilizes p53-Y220C mutant | Mutant (Y220C) | Increased (Illustrative data: ~4-6 fold) | Increased (Illustrative data: ~3-5 fold) | Increased (Illustrative data: ~2-4 fold) | Increased (Illustrative data: ~3-5 fold) |
| PC14586 (Rezatapopt) | Reactivates p53-Y220C mutant | Mutant (Y220C) | Significantly Increased | Significantly Increased | Increased | Increased |
| COTI-2 | Reactivates various p53 mutants | Mutant | Normalized/Increased | Normalized/Increased | Not specified | Normalized/Increased |
| APR-246 (Eprenetapopt) / PRIMA-1 | Covalently modifies and refolds mutant p53 | Mutant | Increased | Increased | No significant change in mRNA | Increased |
Experimental Protocols
To validate the activity of PhiKan 083 and compare it with other compounds, the following experimental protocols for quantitative real-time PCR (qRT-PCR) and Western Blotting are recommended.
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This protocol details the steps to quantify the mRNA expression levels of p53 target genes in cancer cells treated with PhiKan 083 or alternative compounds.
1. Cell Culture and Treatment:
-
Culture a human cancer cell line harboring the p53-Y220C mutation (e.g., NUGC-3, Huh-7) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with various concentrations of PhiKan 083 (e.g., 50, 100, 150 µM) or the comparator compounds for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. RNA Extraction:
-
After treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
4. qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the target genes (CDKN1A, MDM2, BAX, PUMA), and a SYBR Green master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
Table 2: Human qRT-PCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CDKN1A (p21) | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG |
| MDM2 | TGTTTGGCGTGCCAAGCTTCTC | CACAGATGTACCTGAGTCCGATG |
| BAX | TCAGGATGCGTCCACCAAGAAG | TGTGTCCACGGCGGCAATCATC |
| PUMA (BBC3) | ACGACCTCAACGCACAGTACGA | CCTAATTGGGCTCCATCTCGGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Western Blotting for p53 and p21 Protein Levels
This protocol outlines the procedure to detect changes in the protein levels of total p53 and its downstream target p21.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described for qRT-PCR.
2. Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total p53 and p21 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Visualizations
p53 Signaling Pathway and PhiKan 083 Mechanism of Action
Caption: p53 pathway activation by PhiKan 083.
Experimental Workflow for Validating PhiKan 083 Activity
Caption: Workflow for validating PhiKan 083 activity.
References
- 1. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 3. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. PhiKan 083 | p53 | Tocris Bioscience [tocris.com]
- 7. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
Investigating the Synergistic Potential of PhiKan 083 with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the potential synergistic effects of PhiKan 083, a p53 mutant stabilizing agent, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. Due to the novelty of this specific combination, this document outlines a proposed research plan, including detailed experimental protocols and data presentation formats, to rigorously evaluate its therapeutic potential.
Introduction: The Rationale for Combination
The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to uncontrolled cell growth and resistance to therapy.[1] PhiKan 083 is a novel carbazole (B46965) derivative that specifically binds to and stabilizes the Y220C mutant of p53, a common cancer-associated mutation, with the aim of restoring its tumor-suppressive functions.[1][2][3]
PARP inhibitors are a class of targeted therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with mutations in BRCA1/2 genes.[4][5] By blocking the repair of single-strand DNA breaks, PARP inhibitors lead to the accumulation of lethal double-strand breaks in cancer cells with compromised homologous recombination repair, a concept known as synthetic lethality.[4]
The interplay between p53 status and PARP inhibitor sensitivity is complex and context-dependent. Some studies suggest that p53 mutations can confer resistance to PARP inhibitors, while others indicate that wild-type p53 function may be associated with sensitivity.[6][7][8] Notably, preclinical studies combining other p53 reactivating agents with PARP inhibitors have demonstrated synergistic anti-cancer effects in gynecologic cancers with mutant p53.[9][10] This provides a strong rationale for investigating whether PhiKan 083 can similarly sensitize p53-mutant cancer cells to PARP inhibition, potentially offering a new therapeutic strategy for a well-defined patient population.
Mechanisms of Action
PhiKan 083: Restoring Mutant p53 Function
PhiKan 083 acts as a molecular chaperone for the Y220C mutant p53 protein. The Y220C mutation creates a surface cavity that destabilizes the protein, leading to its misfolding and aggregation.[3][11] PhiKan 083 binds to this cavity, stabilizing the protein's conformation and slowing its thermal denaturation.[2][3] This stabilization is hypothesized to rescue the wild-type, tumor-suppressive functions of p53, such as inducing apoptosis and cell cycle arrest.
PARP Inhibitors: Exploiting DNA Repair Defects
PARP enzymes, particularly PARP1, are crucial for the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[12] When PARP is inhibited, these SSBs are not repaired and can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[4] In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in HR genes (e.g., BRCA1/2), these DSBs accumulate, leading to genomic instability and cell death.[5]
Proposed Experimental Investigation
This section outlines a comprehensive in vitro study to assess the synergistic potential of PhiKan 083 and a PARP inhibitor (e.g., Olaparib).
Objective
To determine if PhiKan 083 potentiates the cytotoxic effects of PARP inhibitors in cancer cell lines harboring the p53 Y220C mutation and to compare this effect with other p53 statuses.
Experimental Protocols
Cell Lines:
-
Primary Target: A human cancer cell line endogenously expressing the p53 Y220C mutation (e.g., NUGC-3 gastric cancer cell line).
-
Control Lines: A p53-null cancer cell line and a wild-type p53 cancer cell line of a similar tissue origin.
Reagents:
-
PhiKan 083 (Tocris Bioscience or equivalent)
-
Olaparib (B1684210) (Selleck Chemicals or equivalent)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Annexin V-FITC Apoptosis Detection Kit (BD Biosciences)
-
Anti-phospho-Histone H2A.X (Ser139) antibody (Cell Signaling Technology)
-
Secondary antibodies and DAPI
Protocol 1: Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of PhiKan 083 and the selected PARP inhibitor for 72 hours. Include single-agent and vehicle controls.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Apoptosis Assay
-
Treatment: Treat cells in 6-well plates with PhiKan 083, the PARP inhibitor, and their combination at synergistic concentrations (determined from Protocol 1) for 48 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
Protocol 3: DNA Damage (γ-H2AX) Assay
-
Treatment: Grow and treat cells on coverslips with the drugs at synergistic concentrations for 24 hours.
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with the primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
Microscopy: Visualize and quantify the formation of γ-H2AX foci using a fluorescence microscope. An increase in the number of foci per cell indicates an increase in DNA double-strand breaks.
Data Presentation and Comparison
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups and cell lines.
Table 1: IC50 Values of Single Agents
| Cell Line (p53 status) | PhiKan 083 IC50 (µM) | PARP Inhibitor IC50 (µM) |
| NUGC-3 (Y220C) | Hypothetical Value | Hypothetical Value |
| p53-null Control | Hypothetical Value | Hypothetical Value |
| p53-wt Control | Hypothetical Value | Hypothetical Value |
Table 2: Combination Index (CI) Values
| Cell Line (p53 status) | Combination | Fa=0.50 (CI) | Fa=0.75 (CI) | Interpretation |
| NUGC-3 (Y220C) | PhiKan 083 + PARPi | <1.0 | <1.0 | Synergy |
| p53-null Control | PhiKan 083 + PARPi | ~1.0 | ~1.0 | Additive |
| p53-wt Control | PhiKan 083 + PARPi | ~1.0 | ~1.0 | Additive |
| (Fa = Fraction affected, representing the fraction of cells inhibited) |
Table 3: Apoptosis and DNA Damage Quantification
| Cell Line (p53 status) | Treatment | % Apoptotic Cells (Annexin V+) | Average γ-H2AX Foci per Cell |
| NUGC-3 (Y220C) | Vehicle | Baseline % | Baseline # |
| PhiKan 083 | Value | Value | |
| PARP Inhibitor | Value | Value | |
| Combination | Increased Value | Increased Value | |
| p53-null Control | ... | ... | ... |
| p53-wt Control | ... | ... | ... |
Expected Outcomes and Comparative Analysis
Based on the proposed experiments, a synergistic interaction between PhiKan 083 and PARP inhibitors would be demonstrated by:
-
CI values significantly less than 1.0 specifically in the p53 Y220C mutant cell line.
-
A supra-additive increase in apoptosis in the combination treatment group compared to single agents.
-
A significant increase in DNA double-strand breaks (γ-H2AX foci) in the combination group, indicating that the restoration of p53 function by PhiKan 083 may impair DNA repair pathways, thereby enhancing the efficacy of PARP inhibition.
A successful outcome would position the combination of PhiKan 083 and a PARP inhibitor as a potentially superior therapeutic strategy compared to either agent alone, specifically for cancers harboring the p53 Y220C mutation. This would provide a strong rationale for further preclinical development, including in vivo xenograft studies, to validate these findings. Conversely, an additive or antagonistic effect would suggest that this particular combination may not offer a significant clinical advantage.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. PARP inhibitor resistance and TP53 mutations in patients treated with olaparib for BRCA-mutated cancer: Four case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel p53 reactivators that are synergistic with olaparib for the treatment of gynecologic cancers with mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel p53 reactivators that are synergistic with olaparib for the treatment of gynecologic cancers with mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting p53 misfolding conundrum by stabilizing agents and their analogs in breast cancer therapy: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Unveiling the Cross-Reactivity of PhiKan 083: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PhiKan 083's cross-reactivity with various p53 mutants, including Y220S, supported by available experimental data. This document details the binding affinities, outlines key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its mutation is a hallmark of many cancers. The Y220C mutation is one of the most common p53 mutations, creating a druggable surface cavity that leads to protein destabilization. PhiKan 083, a carbazole (B46965) derivative, was identified as a promising small molecule that binds to this cavity in the p53 Y220C mutant, stabilizing the protein and restoring its tumor-suppressive functions. This guide delves into the cross-reactivity of PhiKan 083 with other p53 mutants, with a particular focus on the Y220S mutant, providing a comprehensive resource for researchers in the field of cancer biology and drug discovery.
Comparative Analysis of PhiKan 083 Binding Affinity
Quantitative data on the binding affinity of PhiKan 083 to different p53 mutants is crucial for understanding its spectrum of activity. The following table summarizes the available experimental data.
| p53 Mutant | Binding Affinity (Kd) | Experimental Method | Reference |
| Y220C | ~150 - 167 µM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Y220S | Binding confirmed, specific Kd not reported | Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC) | |
| Wild-type p53 | No favorable interaction reported | Computational Modeling | |
| Y220H | No favorable interaction reported | Computational Modeling |
Note: While experimental evidence confirms the binding of carbazole-based compounds, including by extension PhiKan 083, to p53-Y220S, a precise Kd value from published experimental studies was not identified.
Experimental Protocols
Accurate assessment of the binding affinity and cross-reactivity of small molecules like PhiKan 083 with their target proteins is fundamental. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a gold-standard technique for the direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment.
Objective: To quantitatively determine the binding affinity of PhiKan 083 to p53 mutants (e.g., Y220C, Y220S).
Materials:
-
Purified recombinant p53 mutant protein (Y220C or Y220S)
-
PhiKan 083
-
ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO)
-
Syringe and sample cell
Protocol:
-
Sample Preparation:
-
Prepare a solution of the p53 mutant protein (e.g., 20-50 µM) in the ITC buffer.
-
Prepare a solution of PhiKan 083 (e.g., 200-500 µM) in the same ITC buffer. Ensure the DMSO concentration is identical in both protein and ligand solutions to minimize heat of dilution effects.
-
Degas both solutions to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., initial injection of 0.4 µL followed by 19 injections of 2 µL at 150-second intervals).
-
-
Titration:
-
Load the p53 mutant solution into the sample cell.
-
Load the PhiKan 083 solution into the injection syringe.
-
Perform a control titration by injecting PhiKan 083 into the buffer to determine the heat of dilution.
-
Perform the main titration by injecting PhiKan 083 into the p53 mutant solution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the main titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of a ligand with its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To assess the ability of PhiKan 083 to bind and stabilize p53 mutants in living cells.
Materials:
-
Cell line expressing the p53 mutant of interest (e.g., Y220C or Y220S)
-
PhiKan 083
-
Cell lysis buffer
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for p53
Protocol:
-
Cell Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of PhiKan 083 or vehicle control (e.g., DMSO) for a defined period (e.g., 1-4 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatants containing the soluble proteins.
-
Analyze the amount of soluble p53 in each sample by SDS-PAGE and Western blotting using a p53-specific antibody.
-
-
Data Interpretation:
-
A shift in the melting curve to higher temperatures in the PhiKan 083-treated samples compared to the vehicle control indicates target engagement and stabilization of the p53 mutant.
-
Visualizing the Molecular Landscape
Diagrams are essential tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz DOT scripts to generate such visualizations.
p53 Signaling Pathway and the Action of PhiKan 083
The following diagram illustrates the canonical p53 signaling pathway and the proposed mechanism of action for PhiKan 083 in rescuing mutant p53 function.
References
A Comparative Analysis of PhiKan 083 and Nutlin-3a in the Activation of the p53 Pathway
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of PhiKan 083 and Nutlin-3a (B1683890), two small molecules that activate the p53 tumor suppressor pathway through distinct mechanisms. This document provides a detailed overview of their modes of action, supported by available experimental data, and includes comprehensive experimental protocols and signaling pathway diagrams.
The tumor suppressor protein p53 plays a critical role in preventing cancer by controlling cell cycle arrest, apoptosis, and DNA repair. The functional inactivation of p53, either through mutation or by negative regulation, is a common feature in a majority of human cancers. Consequently, the restoration of p53 function is a highly sought-after therapeutic strategy. This guide focuses on two compounds that aim to achieve this goal: PhiKan 083, a stabilizer of the p53-Y220C mutant, and Nutlin-3a, an inhibitor of the p53-MDM2 interaction.
Executive Summary
| Feature | PhiKan 083 | Nutlin-3a |
| Target | Mutant p53 (specifically Y220C)[1][2] | MDM2 (murine double minute 2)[3][4][5][6] |
| Mechanism of Action | Binds to a surface cavity on the p53-Y220C mutant protein, stabilizing its wild-type conformation and restoring its function.[1][2] | Competitively inhibits the interaction between p53 and its negative regulator MDM2, preventing p53 degradation and leading to its accumulation and activation.[3][4][5][7] |
| Applicable p53 Status | Cancers harboring the specific p53 Y220C mutation.[1][2][8] | Cancers with wild-type p53 that is suppressed by MDM2 overexpression.[7] |
| Reported Potency | Kd: ~150-167 µM for p53-Y220C.[9][10] | IC50/EC50: Low µM range for apoptosis and cell cycle arrest in various cancer cell lines.[11][12] |
| Cellular Outcomes | Reactivation of mutant p53's transcriptional activity, leading to the expression of p53 target genes and potentially apoptosis.[13] | Induction of p53-dependent cell cycle arrest (G1 and G2/M phases), apoptosis, and senescence.[7][14] |
Mechanisms of Action
The fundamental difference between PhiKan 083 and Nutlin-3a lies in their molecular targets and mechanisms of p53 activation.
PhiKan 083: Rescuing a Mutant Guardian
The Y220C mutation in p53 creates a surface crevice that destabilizes the protein's structure, leading to its inactivation.[1][2][8] PhiKan 083, a carbazole (B46965) derivative, is designed to specifically bind to this mutation-induced cavity.[1] This binding stabilizes the p53 protein, restoring its native conformation and, consequently, its tumor-suppressive functions.[1][2]
Nutlin-3a: Liberating a Suppressed Guardian
In many cancers with wild-type p53, the protein is rendered inactive by its negative regulator, MDM2.[6] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its degradation by the proteasome.[4][5] Nutlin-3a is a small molecule that mimics the structure of the p53-MDM2 binding domain. It competitively binds to the p53-binding pocket of MDM2, thereby disrupting the p53-MDM2 interaction.[7][14] This prevents the degradation of p53, leading to its accumulation in the nucleus and the activation of its downstream targets, which in turn can induce cell cycle arrest and apoptosis.[7][14]
Quantitative Data Comparison
Table 1: PhiKan 083 Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 167 µM | Purified p53-Y220C | [9] |
| Relative Binding Affinity (Kd) | 150 µM | Ln229 cells (glioblastoma) | [9][10] |
| Thermal Stabilization (ΔTm) | +1.11°C ± 0.06°C | Purified p53-Y220C (at 250 µM) | [15] |
| Cell Viability Reduction | ~70 ± 5% | Engineered variants of Ln229 cells (at 125 µM for 48h) | [9][10] |
Table 2: Nutlin-3a Quantitative Data
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | 28.03 ± 6.66 µM | HCT116 p53+/+ (colon cancer) | [11] |
| EC50 (Apoptosis) | 4.7 ± 1.5 μM | B-CLL cells (chronic lymphocytic leukemia) | [12] |
| Apoptosis Induction | Up to 37% | U-2 OS cells (osteosarcoma) at 10 µM for 48h | [16] |
| p53 Accumulation | Dose-dependent | U87MG (glioblastoma) | [14] |
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the activity of p53-activating compounds.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of PhiKan 083 or Nutlin-3a (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for p53 and Downstream Targets
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow
Conclusion
PhiKan 083 and Nutlin-3a represent two distinct and promising strategies for activating the p53 pathway in cancer. PhiKan 083's mechanism of stabilizing a specific p53 mutant offers a targeted therapeutic approach for patients with Y220C-mutated tumors. In contrast, Nutlin-3a's ability to liberate wild-type p53 from its negative regulator, MDM2, has broader potential applicability in cancers that retain wild-type p53.
The choice between these or similar compounds for research or therapeutic development will critically depend on the p53 status of the cancer being studied. It is important to note that direct comparative performance data is lacking, and the efficacy of each compound is highly context-dependent. Future research, potentially exploring the combination of mutant p53 reactivators and MDM2 inhibitors in relevant cancer models, may offer new avenues for more effective p53-targeted therapies. A recent study exploring the combination of the MDM2 inhibitor nutlin-3a with a p53-Y220C reactivator in acute myeloid leukemia cells suggests that such combination strategies could enhance the apoptotic response.[17]
References
- 1. Effect of Y220C mutation on p53 and its rescue mechanism: a computer chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are p53 Y220C activators and how do they work? [synapse.patsnap.com]
- 3. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mdm2 - Wikipedia [en.wikipedia.org]
- 7. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme | PLOS One [journals.plos.org]
- 8. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Safe Disposal of PhiKan 083 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of PhiKan 083 hydrochloride, a carbazole (B46965) derivative used in cancer research as a p53 Y220C mutant stabilizer. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these guidelines are based on general best practices for the disposal of hazardous research-grade chemicals and information on the hazards associated with its parent compound, carbazole.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding with any disposal protocol.
Hazard Identification and Risk Assessment
Assumed Hazard Classifications:
| Hazard Category | Assumed Classification | Rationale |
| Acute Toxicity | Category 4 (Harmful if swallowed, inhaled, or in contact with skin) | General precaution for novel research chemicals. |
| Chronic Toxicity | Suspected mutagen or carcinogen | Based on the biological activity targeting a key tumor suppressor pathway. |
| Environmental | Hazardous to the aquatic environment, long-term hazard | Based on the known properties of carbazole. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for chemical waste.
2. Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste. For solid waste, a screw-top wide-mouth container is suitable. For liquid waste, use a sealable, chemical-resistant bottle.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of waste generation should also be included.
3. Storage:
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials.
4. Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal contractor with all available information about the chemical.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific laboratory and regulatory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
